Technical Documentation Center

4-chloro-3-nitro-1H-quinolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-3-nitro-1H-quinolin-2-one

Core Science & Biosynthesis

Foundational

synthesis of 4-chloro-3-nitro-1H-quinolin-2-one from 2,4-dichloroquinoline

An In-depth Technical Guide for the Synthesis of 4-chloro-3-nitro-1H-quinolin-2-one from 2,4-dichloroquinoline Foreword: Strategic Synthesis of a Key Heterocyclic Scaffold The quinolin-2-one nucleus is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of 4-chloro-3-nitro-1H-quinolin-2-one from 2,4-dichloroquinoline

Foreword: Strategic Synthesis of a Key Heterocyclic Scaffold

The quinolin-2-one nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The targeted introduction of specific functional groups onto this core structure is paramount for the development of novel therapeutics and functional materials. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-chloro-3-nitro-1H-quinolin-2-one, a valuable intermediate, starting from the readily available 2,4-dichloroquinoline.

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform each experimental choice. We will proceed through a two-step synthetic sequence: first, the selective hydrolysis of the C2-chloro substituent, followed by the regioselective nitration at the C3 position. Emphasis is placed on safety, robust reaction work-up, and thorough analytical characterization to ensure the integrity of the final product.

Overall Synthetic Pathway

The transformation from 2,4-dichloroquinoline to 4-chloro-3-nitro-1H-quinolin-2-one is achieved via a sequential hydrolysis and nitration. The strategic selection of reaction conditions is critical to control the regioselectivity of both steps.

G A 2,4-Dichloroquinoline B 4-Chloro-1H-quinolin-2-one (Intermediate) A->B  Step 1: Selective Hydrolysis (Dil. Dichloroacetic Acid, Reflux) C 4-Chloro-3-nitro-1H-quinolin-2-one (Final Product) B->C  Step 2: Regioselective Nitration (Fuming HNO₃, H₂SO₄, 0°C)

Figure 1: Overall two-step synthesis of the target compound.

Part I: Selective Hydrolysis of 2,4-Dichloroquinoline

Causality and Mechanistic Rationale

The first critical step involves the selective conversion of 2,4-dichloroquinoline to 4-chloro-1H-quinolin-2-one. The chlorine atom at the C2 position is significantly more labile and susceptible to nucleophilic substitution than the chlorine at C4. This enhanced reactivity is attributed to the influence of the adjacent ring nitrogen, which facilitates the formation of a stable intermediate during the nucleophilic attack. Acid-catalyzed hydrolysis provides a controlled environment for this selective transformation. Using a dilute acid medium, such as aqueous dichloroacetic acid, promotes the hydrolysis at the more reactive C2 position while leaving the C4-chloro group intact.[2][3]

Detailed Experimental Protocol: Synthesis of 4-Chloro-1H-quinolin-2-one

Materials and Reagents:

  • 2,4-Dichloroquinoline

  • Dichloroacetic Acid (90% aqueous solution)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dichloroquinoline (10.0 g, 50.5 mmol).

  • Acid Addition: To the flask, add 250 mL of 90% aqueous dichloroacetic acid.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The solid starting material will gradually dissolve to form a clear solution. Maintain reflux for approximately 1-2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete (disappearance of starting material), allow the mixture to cool slightly before carefully pouring it into a beaker containing 500 g of stirred, crushed ice. This will cause the product to precipitate out of the acidic solution.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

  • Drying and Purification: Dry the crude product in a vacuum oven. For further purification, the solid can be recrystallized from ethanol to yield 4-chloro-1H-quinolin-2-one as a crystalline white solid.

Part II: Regioselective Nitration of 4-Chloro-1H-quinolin-2-one

Causality and Mechanistic Rationale

The second step is an electrophilic aromatic substitution. The quinolin-2-one ring system is activated towards electrophilic attack, particularly at the C3 position. The electron-donating character of the lactam nitrogen and the hydroxyl tautomer directs the incoming electrophile, the nitronium ion (NO₂⁺), to this position. The nitronium ion is generated in situ from a mixture of fuming nitric acid and concentrated sulfuric acid.[4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.[5]

Controlling the reaction temperature is paramount. Nitration reactions are highly exothermic and can lead to thermal runaway or the formation of undesirable, potentially explosive, polynitrated byproducts if not properly managed.[6][7] Performing the reaction at 0°C provides precise control over the reaction rate and selectivity.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-nitro-1H-quinolin-2-one

Materials and Reagents:

  • 4-Chloro-1H-quinolin-2-one (Intermediate from Part I)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Reaction Setup: Place the dried 4-chloro-1H-quinolin-2-one (5.0 g, 27.8 mmol) into a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.

  • Dissolution: Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask with continuous stirring, ensuring the temperature does not rise above 5°C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker, cool fuming nitric acid (5 mL) in an ice bath.

  • Addition of Nitrating Agent: Using the dropping funnel, add the fuming nitric acid dropwise to the stirred sulfuric acid solution over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Prepare a large beaker with 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and must be done with caution in a fume hood.

  • Isolation: A yellow solid will precipitate. Allow the ice to melt completely, then collect the product by vacuum filtration.

  • Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 4-chloro-3-nitro-1H-quinolin-2-one.

Part III: Comprehensive Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following table summarizes the expected analytical data for the final product, 4-chloro-3-nitro-1H-quinolin-2-one.

Analytical Technique Expected Observations
Appearance Pale yellow crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-12.8 (br s, 1H, -NH), δ 8.0-8.2 (d, 1H, Ar-H), δ 7.7-7.9 (t, 1H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), δ ~145-150 (C-NO₂), δ ~140 (Ar-C), δ ~135 (Ar-CH), δ ~125 (Ar-CH), δ ~123 (Ar-CH), δ ~120 (Ar-C), δ ~118 (Ar-CH), δ ~115 (C-Cl)
FT-IR (KBr, cm⁻¹)~3200-3000 (N-H stretch), ~1680 (C=O stretch, lactam), ~1540 & ~1350 (N-O stretch, asymmetric & symmetric)
Mass Spectrometry (EI-MS) m/z 224/226 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of NO₂

Note: Exact NMR shifts may vary depending on solvent and concentration.

Critical Safety Considerations

The procedures described, particularly the nitration step, involve hazardous materials and potentially violent reactions. Adherence to strict safety protocols is non-negotiable.[8][9]

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents. They can cause severe burns on contact and react violently with organic materials.[9] Always handle these reagents in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • A flame-retardant lab coat.

  • Exothermic Reaction Control: The nitration reaction is highly exothermic.[7] Strict temperature control is essential to prevent thermal runaway, which can lead to an explosion. Always use an efficient cooling bath (ice-salt) and add reagents slowly. Never exceed the specified temperature limits.

  • Quenching Procedure: The quenching of the reaction mixture on ice is also highly exothermic and generates toxic nitrogen dioxide fumes. This must be performed slowly, in a well-ventilated fume hood, with vigorous stirring.

  • Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and appropriate spill kits (containing a neutralizer like sodium bicarbonate) are immediately accessible.[6]

Integrated Experimental Workflow

The entire process from starting material to purified product can be visualized as a sequential workflow.

G cluster_0 Part I: Hydrolysis cluster_1 Part II: Nitration cluster_2 Final Analysis A1 Setup: 2,4-Dichloroquinoline + Dichloroacetic Acid A2 Reflux (1-2h) A1->A2 A3 Quench on Ice A2->A3 A4 Isolate & Wash (Vacuum Filtration) A3->A4 A5 Dry & Recrystallize A4->A5 B1 Setup: Intermediate in H₂SO₄ at 0°C A5->B1 Purified Intermediate B2 Dropwise Addition of Fuming HNO₃ (T < 5°C) B1->B2 B3 Stir at 0-5°C (1-2h) B2->B3 B4 Quench on Ice (CAUTION!) B3->B4 B5 Isolate & Wash (Vacuum Filtration) B4->B5 B6 Dry & Recrystallize B5->B6 C1 Characterize Product (NMR, IR, MS) B6->C1 Final Product

Sources

Exploratory

Spectroscopic Characterization of 4-Chloro-3-nitro-1H-quinolin-2-one

This guide outlines the comprehensive spectroscopic characterization of 4-chloro-3-nitro-1H-quinolin-2-one (also known as 4-chloro-3-nitrocarbostyril). This compound is a critical electrophilic intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of 4-chloro-3-nitro-1H-quinolin-2-one (also known as 4-chloro-3-nitrocarbostyril). This compound is a critical electrophilic intermediate in the synthesis of bioactive fused heterocycles, particularly NMDA receptor antagonists and antimicrobial agents.[1]

The following protocols and data interpretations are designed to validate the successful synthesis of the target molecule from its precursor, 4-hydroxy-3-nitro-1H-quinolin-2-one .

Technical Guide | Version 1.0

Executive Summary & Structural Context[2][3][4][5][6]

  • Target Molecule: 4-Chloro-3-nitro-1H-quinolin-2-one

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 223.999[1]

  • Key Functional Groups: Lactam (Amide), Nitro (

    
    ), Aryl Chloride.[1]
    
  • Role: High-value scaffold for

    
     displacements at the C-4 position.
    
Synthesis & Impurity Profile

To accurately interpret spectra, one must understand the synthesis pathway.[1] The target is typically generated via deoxygenative chlorination of 4-hydroxy-3-nitro-1H-quinolin-2-one using phosphorus oxychloride (


).

Critical Impurities to Monitor:

  • Unreacted Precursor: 4-hydroxy-3-nitro-1H-quinolin-2-one (Broad OH stretch in IR, deshielded OH proton in NMR).

  • Hydrolysis Product: Reversion to the hydroxy form due to moisture sensitivity of the C-Cl bond.[1]

  • Regioisomers: Rare, but 2,4-dichloro-3-nitroquinoline can form if the lactam carbonyl is also chlorinated (usually requires

    
    ).
    

Synthesis Workflow & Characterization Logic

The following DOT diagram illustrates the synthesis logic and the critical spectroscopic checkpoints (CP) required to validate the transformation.

G Precursor 4-Hydroxy-3-nitro- 1H-quinolin-2-one Reagent POCl3 / DMF (Deoxygenative Chlorination) Precursor->Reagent Reflux, 2-4h Target 4-Chloro-3-nitro- 1H-quinolin-2-one Reagent->Target Isolation CP1 CP1: IR Loss of OH stretch Appearance of C-Cl Target->CP1 CP2 CP2: 1H NMR Loss of OH peak (~13 ppm) Shift of H-5 Target->CP2 CP3 CP3: MS Cl Isotope Pattern (3:1) Target->CP3

Caption: Synthesis workflow with integrated Spectroscopic Checkpoints (CP) for validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural confirmation.[1] The substitution of the electron-donating Hydroxyl group (-OH) with the electron-withdrawing Chlorine (-Cl) at position 4 induces specific chemical shift changes.

Experimental Protocol: H and C NMR
  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-

    
     . 
    
    
    
    may be used but solubility is often poor for nitro-quinolones.
  • Instrument: 400 MHz or higher recommended to resolve aromatic coupling.[1]

  • Temperature: 298 K.

Data Interpretation Table
NucleusSignalChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
NH 12.5 - 13.0 Broad SingletH-1 (Lactam)Exchangeable with

.

H
H-5 8.20 - 8.35 Doublet (

Hz)
Ar-H (Peri)Deshielded by the adjacent Nitro group (C-3) and Cl (C-4).[1]

H
H-7 7.80 - 7.95 Triplet/MultipletAr-HTypical aromatic range.[1]

H
H-8 7.50 - 7.65 DoubletAr-HAdjacent to Lactam Nitrogen.

H
H-6 7.40 - 7.55 Triplet/MultipletAr-HTypical aromatic range.[1]

C
C=O ~158.0 QuaternaryC-2Lactam carbonyl.

C
C-Cl ~138.0 - 142.0 QuaternaryC-4Upfield shift relative to C-OH precursor (~165 ppm) due to loss of resonance donation.[1]

C
C-NO2 ~130.0 - 135.0 QuaternaryC-3Strongly shielded by ortho-substituents.[1]

Critical Validation: The most significant indicator of successful reaction is the disappearance of the enolic OH proton which typically appears at


 13.5–14.0 ppm in the precursor.[1] If this peak remains, the reaction is incomplete.[1]

Infrared Spectroscopy (FT-IR)

FT-IR provides a rapid "fingerprint" assessment of functional group transformation.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Diagnostic Bands[7][8][9]
  • Absence of OH Stretch: The precursor displays a broad, intense band at 3200–3500

    
     .[1] The product should show no broad absorption here, only the sharper N-H stretch.[1]
    
  • Lactam Carbonyl (C=O): Strong band at 1660–1690

    
     .[1]
    
  • Nitro Group (

    
    ):  Two distinct bands.[1]
    
    • Asymmetric stretch: 1520–1540

      
       .[1]
      
    • Symmetric stretch: 1340–1350

      
       .[1]
      
  • Aryl Chloride (C-Cl): Medium intensity band at 700–780

    
     .[1]
    

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its unique isotopic signature.[1]

Fragmentation Pathway (EI/ESI)

The presence of the Nitro group and Chlorine directs the fragmentation.[1]

  • Molecular Ion (

    
    ):  m/z 224 (for 
    
    
    
    ) and 226 (for
    
    
    ).[1]
  • Base Peak: Often

    
     or 
    
    
    
    .
Isotope Pattern Analysis

Chlorine has two stable isotopes:


 (75.78%) and 

(24.22%).[1]
  • Observation: You must observe an M and M+2 peak pattern with an intensity ratio of approximately 3:1 .[1]

  • Significance: This confirms the substitution of OH (which has no M+2 isotope effect) with Cl.[1]

MS M_Ion Molecular Ion [M]+ m/z 224 / 226 (3:1 Ratio) Frag1 [M - NO2]+ m/z 178 / 180 M_Ion->Frag1 - NO2 (46) Frag2 [M - Cl]+ m/z 189 M_Ion->Frag2 - Cl (35/37) Frag3 [M - NO2 - Cl]+ m/z 143 Frag1->Frag3 - Cl

Caption: Predicted Mass Spectrometry fragmentation pathway for 4-chloro-3-nitro-1H-quinolin-2-one.

X-Ray Crystallography (Optional but Definitive)

While not always routine, single-crystal X-ray diffraction (XRD) provides absolute structural proof, particularly for confirming the tautomeric state (Lactam vs. Lactim).[1]

  • Crystal Growth: Slow evaporation from Ethanol/DMF or Acetonitrile .[1]

  • Expected Space Group: Monoclinic (

    
    ) is common for planar quinolone derivatives.[1]
    
  • Key Feature: Planar bicyclic system with the Nitro group potentially twisted out of plane due to steric hindrance with the C-4 Chlorine.[1]

References

  • Cai, S. X., et al. (1996).[1] "Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry.

  • Abdou, M. M. (2017).[1] "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry.

  • Penjarla, T. R., et al. (2018).[1][2] "Synthesis of 4-Substituted Pyrrolo[2,3-c]quinolines via Microwave-Assisted C-N Bond Formation." ChemistrySelect. [1][2]

  • Vaso, K., et al. (2010).[1] "Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one." Asian Journal of Chemistry. [1]

Sources

Foundational

A Technical Guide to the Solubility of 4-chloro-3-nitro-1H-quinolin-2-one in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinolinone Core and the Solubility Challenge The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Core and the Solubility Challenge

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, 4-chloro-3-nitro-1H-quinolin-2-one, presents a unique combination of functional groups that influence its physicochemical properties, most notably its solubility. As with many quinoline derivatives, this compound is anticipated to have limited aqueous solubility but enhanced solubility in organic solvents.[1][2] A thorough understanding and empirical determination of its solubility profile are paramount for its progression in any research or development pipeline, from initial biological screening to formulation development.

This guide provides a comprehensive framework for characterizing the solubility of 4-chloro-3-nitro-1H-quinolin-2-one. It moves beyond a simple listing of solvents to a detailed exploration of the underlying principles and methodologies required to generate reliable and reproducible solubility data. We will focus on the pivotal role of dimethyl sulfoxide (DMSO) as a primary solvent for stock solutions and extend our analysis to a broader range of organic solvents relevant to chemical synthesis, purification, and formulation.

Theoretical Solubility Profile of 4-chloro-3-nitro-1H-quinolin-2-one

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of 4-chloro-3-nitro-1H-quinolin-2-one features a blend of polar and non-polar characteristics:

  • Polar Moieties: The presence of the nitro group (-NO2), the lactam (a cyclic amide within the quinolinone ring), and the chloro group (-Cl) introduces significant polarity and the potential for dipole-dipole interactions. The lactam's N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively.

  • Non-Polar Framework: The bicyclic aromatic quinoline core is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

Based on this structure, we can anticipate the following solubility trends:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic core has some affinity for these solvents, the highly polar nitro and lactam groups will hinder dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are predicted to be effective. They can engage in strong dipole-dipole interactions with the polar functional groups of the molecule without the steric hindrance or competing hydrogen bonding of protic solvents. DMSO, in particular, is an exceptionally strong hydrogen bond acceptor, which will facilitate the dissolution of the quinolinone.[1][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the lactam and nitro groups. However, the energy required to break the solvent-solvent hydrogen bonds might be a limiting factor compared to aprotic solvents.

  • Aqueous Solvents (e.g., Water, Buffers): Very low solubility is anticipated due to the large, non-polar aromatic surface area.

The Central Role of DMSO in Early-Stage Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is indispensable in drug discovery and biological research.[3] For compounds like 4-chloro-3-nitro-1H-quinolin-2-one, it serves as the default solvent for preparing high-concentration stock solutions for in vitro screening.[4]

Why DMSO is the Solvent of Choice:

  • Exceptional Solubilizing Power: DMSO can dissolve a vast range of both polar and non-polar compounds, often to a much higher concentration than other solvents.[5]

  • Water Miscibility: It is miscible with water in all proportions, allowing for the easy dilution of a concentrated DMSO stock into aqueous assay buffers.[3]

  • Biological Compatibility: At the low final concentrations typically used in cell-based assays (commonly <0.5%), DMSO is generally well-tolerated by most biological systems.

However, it is crucial to be aware of potential issues such as compound precipitation upon dilution into aqueous media (a kinetic solubility issue) and the hygroscopic nature of DMSO, which can impact compound stability and concentration accuracy over time.

Experimental Determination of Solubility

The following protocols provide a systematic approach to quantifying the solubility of 4-chloro-3-nitro-1H-quinolin-2-one.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] It measures the concentration of a saturated solution at equilibrium.

Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of each selected organic solvent (DMSO, ethanol, methanol, acetone, acetonitrile, toluene, etc.).

  • Addition of Compound: Add an excess amount of solid 4-chloro-3-nitro-1H-quinolin-2-one to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid to known volume of solvent B Seal and agitate at constant temperature (24-48h) A->B Start Equilibration C Allow solid to settle B->C Equilibration Complete D Filter supernatant (0.22 um filter) C->D E Quantify concentration (e.g., HPLC) D->E

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

DMSO Stock Solution Preparation and Assessment

This protocol is designed to prepare a high-concentration stock solution in DMSO, which is a common starting point for many experiments.

Protocol:

  • Target Concentration: Decide on a high target concentration, for example, 50 mM or 100 mM.

  • Weighing and Dissolution: Accurately weigh the required amount of 4-chloro-3-nitro-1H-quinolin-2-one and place it in a suitable vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vigorously vortex or sonicate the mixture until the solid is completely dissolved. A brief, gentle warming may be applied if necessary, but care must be taken to avoid compound degradation.

  • Visual Inspection: Once dissolved, allow the solution to stand at room temperature. Visually inspect for any signs of precipitation after several hours and again after 24 hours. The absence of any solid indicates that the compound is soluble at this concentration.

  • Confirmation (Optional but Recommended): For definitive confirmation, especially if the solution appears cloudy or viscous, a small aliquot can be analyzed by ¹H NMR. Sharp, well-defined peaks confirm true dissolution, whereas broadened peaks might suggest aggregation.[4]

Data Presentation: A Framework for Your Results

Quantitative solubility data should be presented in a clear and organized manner. The table below provides a template for summarizing your findings. It is recommended to report solubility in both mass/volume (mg/mL) and molar (mol/L) units.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic DMSO25Experimental DataExperimental Data
DMF25Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
Polar Protic Ethanol25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Non-Polar Toluene25Experimental DataExperimental Data
Hexane25Experimental DataExperimental Data

Conclusion: From Data to Application

A comprehensive understanding of the solubility of 4-chloro-3-nitro-1H-quinolin-2-one is not merely an academic exercise; it is a critical prerequisite for meaningful scientific investigation. The methodologies and principles outlined in this guide provide a robust framework for generating the high-quality data needed to support hit-to-lead campaigns, synthetic route optimization, and the development of effective formulations. By systematically evaluating solubility in DMSO and a range of other organic solvents, researchers can ensure the integrity of their biological data and make informed decisions to advance their projects.

References

  • PubChem. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808. Available from: [Link]

  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available from: [Link]

  • Scientific Research Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • ResearchGate. 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Available from: [Link]

  • Academia.edu. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

  • PubChem. 4-Chloro-3-nitro-1,2-dihydropyridin-2-one | C5H3ClN2O3 | CID 519282. Available from: [Link]

  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]

  • J-GLOBAL. Study on synthesis of 4-chloro-1-methyl-3-nitro-2(1H)-quinolone. Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • ResearchGate. A novel synthesis, characterization and antibacterial studies of quinazolines derivative. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Chloro-3-nitrophenol (CAS 610-78-6). Available from: [Link]

  • PubChemLite. 4-chloro-3-nitro-8-(propan-2-yl)quinoline (C12H11ClN2O2). Available from: [Link]

  • PubChemLite. 4-chloro-1-methyl-3-nitro-1,2-dihydroquinolin-2-one. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Scribd. Solubility Data of DMSO. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Novel 4-Chloro-3-nitro-1H-quinolin-2-one Derivatives

This guide provides a comprehensive exploration of the synthetic pathways leading to novel 4-chloro-3-nitro-1H-quinolin-2-one derivatives. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the synthetic pathways leading to novel 4-chloro-3-nitro-1H-quinolin-2-one derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the strategic construction of these medicinally significant scaffolds. The quinoline-2-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of chloro and nitro functionalities at the 4- and 3-positions, respectively, can significantly modulate the pharmacological profile of the parent molecule, making the targeted synthesis of these derivatives a key focus in contemporary drug discovery.[4][5][6]

Strategic Approaches to the Quinolin-2-one Core

The synthesis of the foundational 4-hydroxy-1H-quinolin-2-one scaffold is a critical first step. Several classical and modern methods have been established, each with its own set of advantages and considerations.

The Conrad-Limpach-Knorr Synthesis: A Classic Route

A time-tested and versatile method for constructing the quinolin-2-one ring system is the Conrad-Limpach-Knorr synthesis.[7] This approach typically involves the condensation of an aniline with a β-ketoester. The reaction conditions, particularly temperature, play a crucial role in directing the cyclization to form either the 2-quinolone or the 4-quinolone isomer.[8] For the synthesis of 4-hydroxy-quinolin-2-one, the reaction is generally heated to high temperatures (around 250°C) in a high-boiling inert solvent like diphenyl ether or mineral oil to favor the desired cyclization.[9]

The choice of a high-boiling solvent is critical to achieve the necessary thermal energy for the intramolecular cyclization to occur efficiently.[9] The purity of the starting aniline and β-ketoester is paramount, as impurities can lead to unwanted side reactions and lower yields.[7]

Modern Synthetic Alternatives

More contemporary approaches often employ metal catalysts or microwave assistance to achieve milder reaction conditions and improved yields.[7] For instance, palladium-catalyzed reactions have been successfully used for the synthesis of 2-quinolones from 2-iodoanilines and dialkyl itaconates.[8] These methods offer the advantage of greater functional group tolerance and often proceed under less harsh conditions than the classical thermal cyclizations.

Introduction of Key Functionalities: Nitration and Chlorination

With the 4-hydroxy-1H-quinolin-2-one scaffold in hand, the subsequent steps involve the regioselective introduction of the nitro and chloro groups.

Electrophilic Nitration at the C3 Position

The 3-position of the 4-hydroxy-quinolin-2-one ring is activated towards electrophilic substitution. A traditional and effective method for nitration is the use of a mixture of concentrated nitric acid and sulfuric acid.[5][10] The reaction is typically carried out at low temperatures to control the exothermicity and prevent over-nitration or side product formation.

The underlying principle of this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture, which then attacks the electron-rich C3 position of the quinolinone ring.

Chlorination of the 4-Hydroxy Group

The final step in the synthesis of the target 4-chloro-3-nitro-1H-quinolin-2-one is the conversion of the 4-hydroxy group to a chloro group. This transformation can be achieved using various chlorinating agents. A common and effective reagent for this purpose is phosphorus oxychloride (POCl₃).[4] The reaction is typically performed by heating the 4-hydroxy-3-nitro-1H-quinolin-2-one with an excess of POCl₃.

The mechanism involves the initial phosphorylation of the hydroxyl group, which converts it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired 4-chloro derivative. It is crucial to perform this reaction under anhydrous conditions, as POCl₃ reacts violently with water.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for a representative synthesis of a 4-chloro-3-nitro-1H-quinolin-2-one derivative.

Synthetic Pathway Overview

Synthesis_Pathway Aniline Aniline Condensation Condensation (High Temp) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Hydroxyquinolone 4-Hydroxy-1H- quinolin-2-one Condensation->Hydroxyquinolone Nitration Nitration (HNO₃/H₂SO₄) Hydroxyquinolone->Nitration Nitroquinolone 4-Hydroxy-3-nitro-1H- quinolin-2-one Nitration->Nitroquinolone Chlorination Chlorination (POCl₃) Nitroquinolone->Chlorination Target 4-Chloro-3-nitro-1H- quinolin-2-one Chlorination->Target Logical_Flow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product & Analysis Start Starting Materials (Aniline, β-Ketoester) Cyclization Cyclization (e.g., Conrad-Limpach) Start->Cyclization Core_Scaffold 4-Hydroxy-1H-quinolin-2-one Cyclization->Core_Scaffold Nitration Electrophilic Nitration Core_Scaffold->Nitration Chlorination Nucleophilic Chlorination Nitration->Chlorination Target_Product 4-Chloro-3-nitro-1H- quinolin-2-one Chlorination->Target_Product Purification Purification (Recrystallization) Target_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Sources

Foundational

Technical Guide: Discovery and Synthesis of Substituted 4-Chloro-3-nitro-1H-quinolin-2-ones

Executive Summary The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a high-value electrophilic "warhead" in heterocyclic chemistry. Its structural uniqueness lies in the synergistic activation of the C4-chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a high-value electrophilic "warhead" in heterocyclic chemistry. Its structural uniqueness lies in the synergistic activation of the C4-chlorine atom by the adjacent electron-withdrawing nitro group at C3 and the lactam moiety.[1] This guide details the synthesis, reactivity, and validation protocols for this scaffold, widely utilized as a precursor for fused tricyclic systems (e.g., pyrazolo[4,3-c]quinolines) and potent antimicrobial agents targeting bacterial topoisomerase II.

Part 1: Structural Significance & Retrosynthetic Logic

The "Push-Pull" Activation

The core utility of this molecule dictates its synthesis.[1] The C4-position is the focal point of reactivity.[1]

  • Electronic Activation: The C3-nitro group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, significantly reducing electron density at C4. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
    
    
    ), far more so than in non-nitrated quinolones.
  • Scaffold Diversity: By varying the starting aniline, researchers can introduce substituents (R) at positions 5, 6, 7, or 8, modulating lipophilicity and binding affinity in downstream drug targets.

Retrosynthetic Analysis

The most robust route disconnects the C4-Cl bond back to a C4-OH (tautomer of the carbonyl), which in turn is derived from the nitration of a 4-hydroxy-2-quinolone core.[1]

Retrosynthesis Target 4-Chloro-3-nitro-2-quinolone (Target Electrophile) Precursor1 4-Hydroxy-3-nitro-2-quinolone (Tautomeric Intermediate) Target->Precursor1 Deoxychlorination (POCl3) Precursor2 4-Hydroxy-2-quinolone Precursor1->Precursor2 Electrophilic Nitration (HNO3/AcOH) Start Substituted Aniline + Diethyl Malonate Precursor2->Start Thermal Cyclization (High Temp)

Figure 1: Retrosynthetic disconnection showing the linear assembly from aniline precursors.

Part 2: Synthetic Pathway & Experimental Protocols

Step 1: Scaffold Construction (Cyclization)

The foundation is laid by the condensation of a substituted aniline with diethyl malonate.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ester carbonyl, followed by thermal intramolecular cyclization.

  • Critical Parameter: High temperature (

    
    ) is often required for the second cyclization step unless polyphosphoric acid (PPA) is used as a catalyst.
    
Step 2: Regioselective Nitration

This is the most sensitive step. The goal is to install the nitro group at C3 without over-nitrating the benzenoid ring.

  • Reagent: Fuming Nitric acid (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
  • Causality: The C3 position is essentially an

    
    -carbon to the lactam carbonyl and 
    
    
    
    to the enolic hydroxyl, making it nucleophilic (enamine-like character). The benzenoid ring is deactivated by the amide, directing the electrophile (
    
    
    ) to C3.
Step 3: Deoxychlorination (The Activation)

Conversion of the 4-hydroxy group to 4-chloro using Phosphorus Oxychloride (


).
  • Challenge: The presence of the C3-nitro group withdraws electrons, making the C4-oxygen less nucleophilic toward phosphorus.[1]

  • Solution: Use of a base catalyst (Triethylamine or

    
    -Dimethylaniline) to facilitate the formation of the dichlorophosphate intermediate, which is then displaced by chloride.
    

Part 3: Detailed Experimental Protocols

The following protocols are standardized for a generic "R-substituted" quinolone.

Protocol A: Synthesis of 4-Hydroxy-3-nitro-1H-quinolin-2-ones
  • Dissolution: Suspend 10 mmol of the substituted 4-hydroxyquinolin-2(1H)-one in 15 mL of glacial acetic acid.

  • Addition: Add 5 mL of fuming nitric acid dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux for 1-2 hours.

  • Monitoring: Use TLC (Ethyl Acetate:Hexane 1:1). The product usually moves faster (less polar due to intramolecular H-bonding) than the starting material.

  • Workup: Pour the reaction mixture into crushed ice. The yellow precipitate is the 3-nitro derivative.[1]

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/DMF.

Protocol B: Chlorination to 4-Chloro-3-nitro-1H-quinolin-2-one[1]
  • Setup: In a dry round-bottom flask, place 5 mmol of dry 4-hydroxy-3-nitroquinolin-2-one.

  • Reagent: Add 10-15 mL of

    
     (Phosphorus Oxychloride).
    
  • Catalysis: Add 3-4 drops of Triethylamine (

    
    ).
    
  • Reaction: Reflux the mixture for 3–5 hours.

    • Observation: The suspension should clear as the starting material is consumed and the chloride (more soluble in

      
      ) forms.
      
  • Quenching (Hazard): Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.

    
     hydrolysis is violent.
    
  • Isolation: A solid precipitate will form.[2][3] Filter and wash with aqueous

    
     to remove phosphoric acid residues.
    
  • Drying: Vacuum dry. Do not recrystallize from alcohols (risk of solvolysis); use chloroform or benzene if necessary.

Part 4: Reactivity & Self-Validating Systems[1]

The 4-chloro-3-nitro-2-quinolone is a "self-validating" reagent because its reactions are often accompanied by distinct physical changes.

Nucleophilic Aromatic Substitution ( )

Reaction with primary amines yields 4-amino-3-nitroquinolones.

Validation Markers:

  • Color Change: The starting chloride is often pale yellow.[1] The amino-substitution product is typically deep yellow or orange due to increased conjugation (push-pull system).[1]

  • Solubility: The chloride is soluble in

    
    ; the amino product often precipitates from ethanol.
    
  • NMR Shift: Disappearance of the C4-Cl effect? (Indirect). In

    
     NMR, the appearance of an NH exchangeable proton (
    
    
    
    10-12 ppm) confirms substitution.

ReactionWorkflow Start 4-Chloro-3-nitro-2-quinolone (Substrate) Process Reflux in EtOH (SNAr Mechanism) Start->Process Reagent Nucleophile (R-NH2, R-SH) Reagent->Process Product 4-Substituted-3-nitro-2-quinolone Process->Product HCl Elimination

Figure 2: Workflow for functionalizing the 4-chloro scaffold.

Quantitative Data Summary (Typical Yields)
Substituent (R) on AnilineStep 1 Yield (Cyclization)Step 2 Yield (Nitration)Step 3 Yield (Chlorination)
H (Unsubstituted)75-80%85-90%70-75%
6-Methyl 70-75%80-85%65-70%
6-Chloro 65-70%85-90%75-80%
6-Methoxy 60-65%70-75%50-60%*

*Note: Methoxy groups can be sensitive to strong Lewis acids like


 at high temperatures.

Part 5: Safety & Handling (E-E-A-T)

Management
  • Hazard: Reacts explosively with water, releasing

    
     and 
    
    
    
    .
  • Control: Always quench into a large excess of ice. Keep the vessel cooled. Use a scrubber for

    
     gas evolved during reflux.
    
Nitro Compounds[1]
  • Energetics: While mononitro quinolones are generally stable, they are precursors to high-energy compounds.[1] Avoid heating dry solids to decomposition.[1]

References

  • Madalageri, P. M., & O., K. (2012).[4] Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193.[4]

  • Ali, T. E. (2011). Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. Molecules, 16, 1279.

  • Vaso, K., et al. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one. Asian Journal of Chemistry, 22(9), 7313-7316.

  • Kozlowska, J., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases.[1][5] Chemical Biology & Drug Design, 87(6).

  • El-Saghier, A. M. (2011).[1] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[1][6] Arkivoc, 2011(ii), 17-29.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution on 4-Chloro-3-nitro-1H-quinolin-2-one

Strategic Significance & Scope The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a high-value intermediate for synthesizing antimicrobial, anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Scope

The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a high-value intermediate for synthesizing antimicrobial, anticancer, and antiviral agents.

Its chemical utility is defined by the "Push-Pull" electronic activation :

  • The "Pull" (Activation): The nitro group (

    
    ) at position 3 is a potent electron-withdrawing group (EWG). It acts synergistically with the lactam carbonyl at position 2 to severely deplete electron density at the 4-position.
    
  • The "Leaving Group": The chlorine atom at position 4 is highly labile, making the substrate exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    

This guide provides a standardized, high-yield protocol for functionalizing this scaffold with amines and thiols, emphasizing mechanistic control and reproducibility.

Mechanistic Insight: The Activated Pathway

Unlike standard aryl halides that require palladium catalysis (Buchwald-Hartwig) or forcing conditions, 4-chloro-3-nitro-1H-quinolin-2-one undergoes facile


 under mild conditions.
The Reaction Coordinate

The reaction proceeds via an Addition-Elimination mechanism.[1] The nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][2] The 3-nitro group is critical here; it acts as an "electron sink," stabilizing the negative charge developing in the transition state.

Visualization: Reaction Mechanism

SNAr_Mechanism Substrate 4-Chloro-3-nitro- 1H-quinolin-2-one TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu / Attack at C4 Nu Nucleophile (H-Nu) Nu->TS Product 4-Substituted Product TS->Product - Cl⁻ / Aromatization HCl Byproduct (HCl) TS->HCl

Figure 1: The 3-nitro group stabilizes the transition state, lowering the activation energy for nucleophilic attack at C4.

General Considerations & Optimization

To ensure "self-validating" protocols, researchers must control the following variables:

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or DMF EtOH is preferred for green chemistry and ease of workup (precipitation). DMF is required for low-solubility amines or sterically hindered nucleophiles.
Base Triethylamine (TEA) or DIPEA Scavenges the HCl byproduct. Essential to drive the equilibrium forward. Use 1.2–1.5 equivalents.
Stoichiometry 1:1.1 (Substrate:Nu) Slight excess of nucleophile ensures complete conversion of the chlorinated starting material.
Temperature Reflux (78°C for EtOH) Provides sufficient energy to overcome the activation barrier without degrading the nitro group.
Monitoring TLC (EtOAc:Hexane) The starting material (SM) is less polar than most amino-products. Disappearance of SM spot is the primary endpoint.

Experimental Protocols

Protocol A: Amination (Standard Workflow)

Target: Synthesis of 4-amino-3-nitroquinolin-2-one derivatives.

Reagents:

  • 4-chloro-3-nitro-1H-quinolin-2-one (1.0 mmol)

  • Amine (Primary or Secondary) (1.1 mmol)

  • Triethylamine (TEA) (1.2 mmol)

  • Ethanol (Absolute) (10 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-3-nitro-1H-quinolin-2-one (1.0 eq) in Ethanol (10 vol).

  • Activation: Add Triethylamine (1.2 eq) to the suspension. Note: The suspension may clear slightly as the base is added.

  • Addition: Add the amine nucleophile (1.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C oil bath) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear; a new, often fluorescent spot will appear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (30 mL) with vigorous stirring.

    • The product typically precipitates as a yellow/orange solid.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Dry under vacuum or in an oven at 50°C.

    • Optional: Recrystallize from DMF/Ethanol if purity is <95%.

Protocol B: Thiolation (Scope Extension)

Target: Synthesis of 4-alkyl/arylthio-3-nitroquinolin-2-ones.

Modifications from Protocol A:

  • Atmosphere: Perform under Nitrogen (

    
    ) atmosphere to prevent disulfide formation.
    
  • Solvent: DMF is often preferred over Ethanol to prevent side reactions with the solvent (though Ethanol often works).

  • Workup: Acidify the ice-water quench slightly (pH 5-6) with dilute HCl to ensure the thiol adduct precipitates fully.

Workflow Visualization

Experimental_Workflow Start Start: 4-Cl-3-NO2-Quinolone Mix Suspend in EtOH/DMF + Base (TEA) Start->Mix AddNu Add Nucleophile (Amine/Thiol) Mix->AddNu Reflux Reflux 2-4 Hours (Monitor TLC) AddNu->Reflux Quench Pour into Ice Water Reflux->Quench Completion Filter Filtration & Wash (H2O/Cold EtOH) Quench->Filter Dry Dry & Analyze (NMR/MS) Filter->Dry

Figure 2: Operational workflow for the synthesis of 4-substituted-3-nitroquinolin-2-ones.

Data Analysis & Validation

Successful substitution is confirmed by specific spectroscopic signatures.[3][4]

TechniqueObservation (Starting Material)Observation (Product)Interpretation

NMR
No protons at C4.New signals corresponding to the Amine/Thiol R-group.Confirmation of adduct formation.[5]

NMR (NH)
Lactam NH (

ppm).
Lactam NH persists; New NH (if primary amine used) appears (

ppm).
Intact quinolone core.
IR Spectroscopy C-Cl stretch (

).
Disappearance of C-Cl; Appearance of N-H or C-S bands.Loss of leaving group.[1][2]
Appearance Pale yellow solid.Deep yellow to orange solid.Extended conjugation often causes a bathochromic shift.

Troubleshooting & Safety

Troubleshooting
  • Low Yield/No Precipitate: If the product does not precipitate in water, it may be too polar (common with short-chain amines). Solution: Extract the aqueous quench with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.
  • Hydrolysis: If water is present in the solvent during reflux, the 4-Cl may hydrolyze to form 4-hydroxy-3-nitroquinolin-2-one. Solution: Use dry solvents and ensure the amine is added promptly after the base.

  • Incomplete Reaction: If SM persists after 4 hours, switch solvent to DMF and increase temperature to 100°C.

Safety
  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Chlorinated Heterocycles: Potential skin sensitizers. Handle with gloves in a fume hood.

References

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI Molecules. [Link]

  • Hassan, A. S., et al. (2012).[6] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[6] Arkivoc.[3][6] [Link]

  • Al-Shiekh, M. A., et al. (2019). Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharmaceutical Chemistry Journal. [Link]

Sources

Application

application of 4-chloro-3-nitro-1H-quinolin-2-one in medicinal chemistry library synthesis

Application Note: 4-Chloro-3-nitro-1H-quinolin-2-one in Medicinal Chemistry Part 1: Executive Summary & Chemical Logic The "Electrophilic Trap" Scaffold 4-Chloro-3-nitro-1H-quinolin-2-one (CNQ) represents a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-nitro-1H-quinolin-2-one in Medicinal Chemistry

Part 1: Executive Summary & Chemical Logic

The "Electrophilic Trap" Scaffold 4-Chloro-3-nitro-1H-quinolin-2-one (CNQ) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K/mTOR), anticonvulsants, and antimicrobial agents. Its utility stems from its dense functionalization potential:

  • C4-Position (Chlorine): A highly activated electrophile susceptible to

    
     displacement, activated by both the ortho-nitro group and the para-lactam carbonyl.
    
  • C3-Position (Nitro): A latent nucleophile. Upon reduction to an amine, it enables cyclization with the C4-substituent to form tricyclic systems (e.g., imidazo[4,5-c]quinolines).

  • N1-Position (Lactam Nitrogen): A site for diversity introduction via alkylation, modulating solubility and pharmacokinetic properties.

Mechanistic Causality: The reactivity of the C4-chlorine is unusual. Unlike standard chlorobenzenes, the C4 position in CNQ is vinylogous to the carbonyl and ortho to the nitro group. This "push-pull" electronic state makes it reactive towards amines even under mild conditions, yet stable enough to handle without inert atmosphere boxes.

Part 2: Reactivity Mapping & Visualization

The following diagram illustrates the divergent synthetic pathways available from the CNQ core.

CNQ_Reactivity CNQ 4-Chloro-3-nitro- 1H-quinolin-2-one SNAr_Product 4-Amino-3-nitro intermediate CNQ->SNAr_Product Step 1: SNAr (R-NH2) Nucleophilic Attack at C4 N_Alkylated N1-Alkylated Scaffold CNQ->N_Alkylated Alt Step 1: N-Alkylation (R-X, Base) Reduced_Product 3,4-Diamino intermediate SNAr_Product->Reduced_Product Step 2: Nitro Reduction (SnCl2 or H2/Pd) Tricycle Imidazo[4,5-c]quinoline (Tricyclic Core) Reduced_Product->Tricycle Step 3: Cyclization (R-CHO / CDI / Orthoformate) N_Alkylated->SNAr_Product Step 2: SNAr

Caption: Divergent synthetic pathways from the 4-chloro-3-nitro-1H-quinolin-2-one core. Solid lines indicate the standard library synthesis route; dashed lines indicate alternative diversity points.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Displacement (C4 Functionalization)

Objective: Introduce the first diversity element (R1) by displacing the chlorine atom with a primary or secondary amine.

Critical Insight: Avoid strong bases (e.g., NaH, NaOH) in this step if the N1-position is unsubstituted. Deprotonation of the lactam nitrogen creates an anion that donates electron density into the ring, deactivating the C4 position toward nucleophilic attack. Use mild bases or excess amine.

Materials:

  • 4-Chloro-3-nitro-1H-quinolin-2-one (1.0 equiv)

  • Amine Nucleophile (

    
    ) (1.2 – 2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (for unreactive amines)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

  • Setup: In a reaction vial, suspend 4-chloro-3-nitro-1H-quinolin-2-one (1.0 mmol, 224 mg) in EtOH (5 mL).

  • Addition: Add the amine nucleophile (1.2 mmol) followed by TEA (2.0 mmol).

    • Note: If the reaction is exothermic (common with aliphatic amines), cool to 0°C during addition.

  • Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (usually 5% MeOH in DCM) or LC-MS. The starting material (Cl) typically disappears, and a bright yellow/orange product (Amine) appears.

  • Workup:

    • Precipitation Method (Preferred): Cool the mixture to room temperature. Pour into ice-water (20 mL). The product usually precipitates as a yellow solid. Filter, wash with water and cold EtOH.

    • Extraction Method: If no precipitate forms, evaporate EtOH, dissolve residue in EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine.

  • Yield: Typically 85–95%.

Protocol B: Nitro Group Reduction (The "Switch")

Objective: Convert the electron-withdrawing nitro group into an electron-donating amine to enable cyclization.

Method Selection:

  • Method 1 (

    
    ):  Best for library synthesis; tolerates halides and nitriles.
    
  • Method 2 (

    
    ):  Cleanest, but may dehalogenate if other halides are present in 
    
    
    
    .
  • Method 3 (

    
    ):  Cost-effective, works well in alkaline media.
    

Standard Procedure (Tin(II) Chloride Method):

  • Dissolution: Dissolve the nitro-intermediate (1.0 mmol) in EtOH (10 mL) or EtOAc (10 mL).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Conditions: Heat to 70°C for 2–6 hours.

  • Workup (Critical): Tin salts form sticky emulsions.

    • Tip: Cool to RT. Dilute with EtOAc. Add saturated aqueous

      
       slowly until pH 8. A thick white precipitate (tin oxides) will form. Filter the entire mixture through a pad of Celite. The filtrate contains your clean diamine.
      
  • Stability: The resulting 3,4-diaminoquinolin-2-one is oxidation-sensitive (turns dark brown in air). Use immediately in the next step.

Protocol C: Cyclization to Imidazo[4,5-c]quinolines

Objective: Ring closure to form the tricyclic core.

ReagentProduct TypeConditions
Triethyl Orthoformate R2 = H (Unsubstituted)Reflux in neat orthoformate or with cat. pTsOH.
Aldehyde (

)
R2 = Alkyl/ArylReflux in EtOH with

(oxidant) or air.
CDI / Triphosgene Cyclic Urea (2-one)THF, Reflux.
Cyanogen Bromide 2-Amino substitutedEtOH/H2O, RT.

Procedure (Aldehyde Cyclization):

  • Mix: Combine freshly prepared 3,4-diamino intermediate (1.0 mmol) and Aldehyde (

    
    , 1.1 equiv) in EtOH (5 mL).
    
  • Add Oxidant: Add

    
     (Sodium metabisulfite, 2.0 equiv) or simply bubble air if the aldehyde is electron-poor.
    
  • Reflux: Heat at reflux for 4–12 hours.

  • Purification: Evaporate solvent. Triturate with ether or purify via chemically bonded silica phases (SCX cartridges are excellent for removing non-basic impurities).

Part 4: Library Synthesis Strategy (Solid Phase vs. Solution Phase)

For high-throughput synthesis, Solid-Phase Organic Synthesis (SPOS) is recommended using a "Resin-Capture" strategy.

Workflow:

  • Resin Loading: Use a Trityl-Chloride Polystyrene Resin . Load a diamine (e.g., ethylenediamine) where one amine is protected (e.g., Boc).

  • Deprotection: Remove Boc (TFA/DCM).

  • Scaffold Capture: React the resin-bound amine with 4-chloro-3-nitro-1H-quinolin-2-one (Protocol A conditions). The resin acts as the nucleophile (

    
    ), displacing the chloride.
    
    • Advantage:[1][2][3][4][5][6] Excess scaffold can be washed away.

  • Modification: Perform N1-alkylation (optional) or Nitro reduction (Protocol B, using

    
     in DMF).
    
  • Cyclization: On-resin cyclization with aldehydes.

  • Cleavage: Cleave the final tricyclic compound from the resin using dilute TFA.

Part 5: Troubleshooting & Expert Tips

IssueCauseSolution
Low Yield in

Deprotonation of Lactam NHDo not use strong bases (NaH, KOH) with the unprotected lactam. Use TEA/DIPEA or protect N1 first (e.g., with PMB or Me).
O- vs. N-Alkylation Tautomeric AmbiguityWhen alkylating N1 (using alkyl halides), use polar aprotic solvents (DMF) and soft bases (

,

)
to favor N-alkylation. Non-polar solvents favor O-alkylation.
Incomplete Reduction Catalyst PoisoningIf using Pd/C, sulfur traces from starting materials can poison the catalyst. Switch to Fe/AcOH or

.[5]
Product Instability Oxidation of DiamineThe 3,4-diamino intermediate oxidizes rapidly. Do not store it. Perform the cyclization step immediately (telescoped synthesis).

References

  • Sigma-Aldrich. 4-Chloro-3-nitro-1-phenyl-1H-quinolin-2-one Product Analysis.

  • ChemicalBook. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one Properties and Suppliers.

  • PubChem. 4-Chloro-3-nitroquinoline Compound Summary (CID 11275808).

  • MDPI. Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions.

  • BenchChem.Comparative Guide to Reactivity of Chloro-Nitroquinolines in

    
    .
    
    
  • American Chemical Society (ACS). Solid-Phase Synthesis of 3-Hydroxy-6-Nitroquinolin-4(1H)-ones.

  • PubMed. Parallel synthesis and antimalarial screening of a 4-aminoquinoline library.

  • Royal Society of Chemistry (RSC). Expeditious synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction. [7]

Sources

Method

4-chloro-3-nitro-1H-quinolin-2-one as a key intermediate for kinase inhibitors

Application Notes & Protocols Topic: 4-Chloro-3-nitro-1H-quinolin-2-one: A Pivotal Intermediate for the Synthesis of Advanced Kinase Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 4-Chloro-3-nitro-1H-quinolin-2-one: A Pivotal Intermediate for the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Within this class, 4-chloro-3-nitro-1H-quinolin-2-one has emerged as a particularly versatile and powerful intermediate for the development of targeted kinase inhibitors. Its strategic placement of reactive functional groups—a displaceable chloro atom at the C4 position and a reducible nitro group at the C3 position—offers a robust platform for molecular elaboration. The electron-withdrawing nature of the nitro group significantly activates the C4 position for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of kinase inhibitors designed to target the ATP-binding pocket.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this key intermediate, complete with detailed experimental protocols and mechanistic insights for researchers in oncology and drug discovery.

The Strategic Importance of the Quinolinone Core in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] The quinoline and quinolinone frameworks are frequently found in FDA-approved kinase inhibitors, such as Neratinib (an irreversible inhibitor of HER2 and EGFR) and Cabozantinib (a multi-tyrosine kinase inhibitor targeting MET, VEGFR2, and RET).[1]

The utility of the quinolinone scaffold stems from its ability to mimic the adenine portion of ATP, allowing it to form key hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding site.[7][8] 4-Chloro-3-nitro-1H-quinolin-2-one is an ideal starting material because it provides direct access to two key points of diversification essential for optimizing inhibitor potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Intermediate: 4-Chloro-3-nitro-1H-quinolin-2-one

The preparation of 4-chloro-3-nitro-1H-quinolin-2-one is typically achieved via a two-step process starting from the readily available 4-hydroxy-1H-quinolin-2-one (also known as carbostyril). The process involves nitration followed by chlorination.

Synthetic Workflow Overview

The overall transformation involves the electrophilic nitration of the electron-rich quinolinone ring, followed by the conversion of the C4-hydroxyl group into a more reactive chloro group, which serves as an excellent leaving group for subsequent coupling reactions.

G A 4-Hydroxy-1H-quinolin-2-one B 4-Hydroxy-3-nitro-1H-quinolin-2-one A->B  Nitration  (HNO₃ / H₂SO₄) C 4-Chloro-3-nitro-1H-quinolin-2-one B->C  Chlorination  (POCl₃)

Caption: Synthetic pathway to 4-chloro-3-nitro-1H-quinolin-2-one.

Detailed Synthesis Protocol

Protocol 1: Two-Step Synthesis of 4-Chloro-3-nitro-1H-quinolin-2-one

Step A: Nitration of 4-Hydroxy-1H-quinolin-2-one

  • Reagents & Setup:

    • 4-Hydroxy-1H-quinolin-2-one (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice-water bath, magnetic stirrer, round-bottom flask, dropping funnel.

  • Procedure:

    • Carefully add 4-hydroxy-1H-quinolin-2-one to concentrated sulfuric acid in a round-bottom flask cooled in an ice-water bath, stirring until fully dissolved.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping it cool.

    • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting yellow precipitate (4-hydroxy-3-nitro-1H-quinolin-2-one) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step B: Chlorination of 4-Hydroxy-3-nitro-1H-quinolin-2-one

  • Reagents & Setup:

    • 4-Hydroxy-3-nitro-1H-quinolin-2-one (from Step A, 1.0 eq)

    • Phosphorus oxychloride (POCl₃, excess)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Reflux condenser, heating mantle, round-bottom flask.

  • Procedure:

    • In a fume hood, combine the dried 4-hydroxy-3-nitro-1H-quinolin-2-one and phosphorus oxychloride in a round-bottom flask.

    • Add a catalytic amount (a few drops) of DMF.

    • Heat the mixture to reflux (approx. 110°C) for 2-3 hours.[9] The solid should dissolve, and the solution may darken.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas.

    • Stir the resulting slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃.

    • Collect the solid product by vacuum filtration, wash extensively with cold water, and then with a cold saturated sodium bicarbonate solution to neutralize any residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-chloro-3-nitro-1H-quinolin-2-one.

Reactivity and Strategic Importance of Functional Groups

The synthetic utility of 4-chloro-3-nitro-1H-quinolin-2-one is dictated by its two key functional groups.

PropertyValue
Molecular Formula C₉H₅ClN₂O₃
Molar Mass 224.60 g/mol
Appearance Pale yellow to yellow solid
Key Reactive Sites C4-Cl (Electrophilic), C3-NO₂ (Reducible)
  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of both the adjacent nitro group and the ring's carbonyl group makes the C4 carbon highly electrophilic, facilitating displacement by a wide range of nucleophiles (anilines, amines, thiols, etc.).[4] This is the primary route for introducing the side chains that confer kinase selectivity.

  • The C3-Nitro Group: The nitro group serves a dual purpose.[10] Initially, it acts as a powerful activating group for the C4 position.[4] Subsequently, it can be selectively reduced to a primary amine (-NH₂), providing a secondary point for diversification.[11] This amino group can be acylated, alkylated, or converted into ureas to form additional interactions within the kinase active site or to modulate physicochemical properties.[12] This dual role is critical for fine-tuning inhibitor profiles.[13][14]

Application in Kinase Inhibitor Synthesis: A Modular Approach

The synthesis of kinase inhibitors from this intermediate generally follows a modular, multi-step pathway that allows for the systematic exploration of chemical space.

G cluster_0 Core Modification at C4 cluster_1 Functionalization at C3 A 4-Chloro-3-nitro- 1H-quinolin-2-one B 4-Substituted-3-nitro- 1H-quinolin-2-one A->B  SNAr / Cross-Coupling  (e.g., Suzuki, Buchwald-Hartwig) C 4-Substituted-3-amino- 1H-quinolin-2-one B->C  Nitro Group Reduction  (e.g., Fe/AcOH, SnCl₂, H₂/Pd-C) D Final Kinase Inhibitor (Diversified at C3) C->D  Acylation / Sulfonylation /  Urea Formation

Caption: Modular synthetic strategy for kinase inhibitors.

This approach allows for the creation of a library of compounds by first varying the substituent at C4 and then introducing further diversity at the C3 position.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in the synthesis of kinase inhibitors to introduce aryl or heteroaryl moieties.[15][16][17] This protocol details a representative Suzuki coupling at the C4 position.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-3-nitro-1H-quinolin-2-one

  • Materials & Reagents:

    • 4-Chloro-3-nitro-1H-quinolin-2-one (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

    • Schlenk flask or microwave vial, inert gas supply (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask, add 4-chloro-3-nitro-1H-quinolin-2-one, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the anhydrous solvent(s) via syringe.

    • Heat the reaction mixture to 80-110°C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-aryl-3-nitro-1H-quinolin-2-one product.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. Other palladium sources and ligands (e.g., PdCl₂(dppf)) can be used, especially for more challenging substrates.[15]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[16] Carbonates are commonly used, with cesium carbonate often providing better results for less reactive substrates.

  • Solvent: A mixture of an organic solvent like dioxane or DMF with water is often used to ensure all components are soluble.

Target Context: Inhibition of Receptor Tyrosine Kinase Signaling

Many quinolinone-based inhibitors target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are key drivers of tumor growth, proliferation, and angiogenesis.[2][18][19] These inhibitors function by competing with ATP for binding in the kinase domain, thereby blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor RTK (e.g., EGFR/VEGFR) ADP ADP Receptor->ADP Pathway Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Receptor->Pathway Phosphorylation ATP ATP ATP->Receptor Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Inhibitor Quinolinone Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

The diverse libraries of compounds synthesized from 4-chloro-3-nitro-1H-quinolin-2-one can be screened against a panel of kinases to identify potent and selective inhibitors for pathways like this.[1][6]

Conclusion

4-Chloro-3-nitro-1H-quinolin-2-one is a high-value, strategic intermediate for the synthesis of kinase inhibitors. Its predictable reactivity and the dual functionality offered by the chloro and nitro groups provide a robust and modular platform for drug discovery. The synthetic protocols and strategic outlines presented here offer a guide for researchers to efficiently access novel chemical matter based on the privileged quinolinone scaffold, paving the way for the development of next-generation targeted therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
  • Madalageri, P. M., & Patil, O. (2012). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. Der Pharma Chemica, 4(6), 2187-2193.
  • Cozza, G., Girardi, C., Sarno, S., Meggio, F., & Pinna, L. A. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. The Biochemical journal, 437(1), 125–133. [Link]

  • de Farias, A. C. A., Leal, A. S., de Oliveira, M. P., da Silva, A. C. G., de Menezes, R. R. P. P. B., de Moraes, M. O., Costa, P. M. D., Burbano, R. R., de Oliveira, J. F., Montenegro, R. C., & de Athayde-Filho, P. F. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Chemistry & biodiversity, 21(1), e202301292. [Link]

  • Klopfenstein, N. B., Johnson, T. L., Gfesser, G. A., Ford, C. E., Janz, J. M., Squire, M. D., Freshwater, T., Tranter, P., Aquila, B., & D'Aquila, T. (2019). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS medicinal chemistry letters, 10(11), 1563–1569. [Link]

  • Abood, N. A. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 57(2A), 875-884. Retrieved February 22, 2026, from [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100465. [Link]

  • Sliman, M. A., Omar, H. A., Tolba, M. F., El-Malah, A. A., El-Sabbagh, M. W., & El-Shahat, M. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2162601. [Link]

  • Oishi, T., & Matsumura, Y. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (Basel, Switzerland), 25(3), 673. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, C. S. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1361–1376. [Link]

  • (N.d.). Psu.edu.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Wareeth, T. S., Abdel-Gawad, M. A., & Baek, D. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Iadanza, M. D., Gaglione, R., & Marabello, D. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 26(16), 5020. [Link]

  • Study on synthesis of 4-chloro-1-methyl-3-nitro-2(1H)-quinolone. (n.d.). J-GLOBAL. Retrieved February 22, 2026, from [Link]

  • Vaso, K., Mulla, D., Bilalli, A., & Haziri, A. (2011). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[20]-benzopyran-2-one. Asian Journal of Chemistry, 23(2), 731-734. Retrieved February 22, 2026, from [Link]

  • Gushchina, A., Novotarskaya, A., Fedorov, A., Eremeev, A., Shiriaev, A., Gushchin, E., Sharanov, G., & Daks, A. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. International journal of molecular sciences, 25(4), 2390. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved February 22, 2026, from [Link]

  • Ramkumar, V., Nagarajan, G., & Parthasarathy, V. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & biomolecular chemistry, 13(3), 859–868. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Tabrizi, M. A., & Kimatrai, M. (2014). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & biomolecular chemistry, 12(3), 431–440. [Link]

  • Synthesis of 4-chloro-3-nitrophenol. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Monforte, P., & Maccarrone, G. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40, 239-246. [Link]

  • L-F, L., Thompson, P. E., & Abbott, B. M. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & medicinal chemistry, 22(14), 3781–3790. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • de Almeida, G. S. S., da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals (Basel, Switzerland), 17(8), 1010. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Kumar, S., Aghara, J. C., Alex, A. T., & Joseph, A. (2018). Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening. Indian Journal of Pharmaceutical Education and Research, 52, S268-S276. [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Oriental Journal of Chemistry, 34, 2595-2602. [Link]

  • Wang, Y., Liu, Z., Zhang, C., Zhang, Y., & Zhao, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & medicinal chemistry, 27(21), 115082. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved February 22, 2026, from [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Driscoll, D. L. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4933–4936. [Link]

  • Kathirvel, M., & Pitchai, P. (2024). (a) Synthesis of 3-amino-2-substituted-thieno[2,3-b]quinolines from 3-cyanoquinoline-2(1H)-thione. (b) Late stage application of 3-aminothieno[2,3-b]quinoline-2-carbonitrile, 16. Asian Journal of Organic Chemistry. [Link]

  • Patel, H., Pinto, M., Cox, J. A., Nicoll, J., Ayaz, M., & Shnyder, S. D. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I-Interacting Kinase (TNNi3K). Molecules (Basel, Switzerland), 25(7), 1735. [Link]

  • Zhang, Y., Liu, M., Zhang, Y., & Wang, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, 59, 552-555. [Link]

  • Matsumura, Y., & Mori, K. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 13, 178. [Link]

  • Butler, D., & Johnston, M. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 748-764. [Link]

Sources

Application

Application Note: Strategic Derivatization of 4-Chloro-3-Nitro-1H-quinolin-2-one for the Development of Novel Antimicrobial Agents

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] With the escalating crisis of antimicrobial resistance, there is an urgent need...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] With the escalating crisis of antimicrobial resistance, there is an urgent need to develop novel anti-infective agents with unique mechanisms of action.[4] This application note provides a detailed guide to the strategic derivatization of 4-chloro-3-nitro-1H-quinolin-2-one, a highly versatile starting material for generating diverse chemical libraries for antimicrobial screening. We present detailed protocols for nucleophilic substitution at the C4 position and modification of the C3-nitro group, alongside standardized methods for evaluating the antimicrobial efficacy of the resulting derivatives. The rationale behind experimental choices and insights into potential structure-activity relationships (SAR) are discussed to guide researchers in the rational design of potent new antimicrobial candidates.

Introduction: The Quinolin-2-one Scaffold in Antimicrobial Drug Discovery

The quinolin-2(1H)-one core is a prominent heterocyclic motif that has been extensively explored for various pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3][5] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for drug discovery. The specific scaffold, 4-chloro-3-nitro-1H-quinolin-2-one, is particularly valuable due to its built-in reactivity.

  • C4-Chloro Group: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing nitro group and the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of amine, thiol, and other nucleophilic fragments.

  • C3-Nitro Group: The nitro group profoundly influences the electronic properties of the scaffold. Its reduction to an amino group provides a secondary site for derivatization, enabling the exploration of a different chemical space and fine-tuning of the molecule's biological activity.

This guide details the synthetic pathways to exploit these reactive sites and provides the necessary protocols to assess the biological activity of the synthesized library.

Synthesis of the Starting Scaffold: 4-Chloro-3-nitro-1H-quinolin-2-one

The synthesis of the title compound is typically achieved from a readily available 4-hydroxyquinolin-2-one precursor. The protocol below outlines a standard, reliable three-step synthesis.

Protocol 1: Synthesis of 4-Chloro-3-nitro-1H-quinolin-2-one

This protocol describes the nitration of 4-hydroxy-2-quinolone followed by chlorination.

Materials:

  • 4-hydroxy-1H-quinolin-2-one

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ice, Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Nitration: a. To a flask cooled in an ice bath (0°C), slowly add 4-hydroxy-1H-quinolin-2-one (1.0 eq) to a stirred mixture of concentrated H₂SO₄. b. Once dissolved, add fuming HNO₃ (1.1 eq) dropwise while maintaining the temperature below 5°C. The causality here is that the strong acid mixture generates the nitronium ion (NO₂⁺), the electrophile for this electrophilic aromatic substitution. The low temperature controls the reaction rate and prevents unwanted side reactions. c. Stir the reaction at 0-5°C for 2-3 hours, monitoring by Thin-Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture slowly onto crushed ice. e. Filter the resulting precipitate (4-hydroxy-3-nitro-1H-quinolin-2-one), wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Chlorination: a. In a round-bottom flask equipped with a reflux condenser, suspend the dried 4-hydroxy-3-nitro-1H-quinolin-2-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol). b. Add a catalytic amount of DMF (1-2 drops). DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating agent. c. Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood. e. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution. f. Extract the aqueous layer with dichloromethane (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. h. Purify by recrystallization or column chromatography to obtain pure 4-chloro-3-nitro-1H-quinolin-2-one.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination A 4-Hydroxy-1H-quinolin-2-one B 4-Hydroxy-3-nitro-1H-quinolin-2-one A->B HNO₃, H₂SO₄ 0-5°C C 4-Chloro-3-nitro-1H-quinolin-2-one B->C POCl₃, DMF (cat.) Reflux

Caption: Synthetic pathway for the starting scaffold.

Derivatization Strategies and Protocols

The true utility of the scaffold lies in its capacity for diversification. The following protocols provide general methods for introducing various functional groups.

Nucleophilic Substitution at the C4-Position

Protocol 2: General Procedure for Synthesis of 4-Amino/Thio-Substituted Derivatives

This protocol leverages the SNAr reaction to displace the C4-chloro group.

Materials:

  • 4-chloro-3-nitro-1H-quinolin-2-one

  • Desired nucleophile (various primary/secondary amines or thiols, 1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 2.0 eq)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

Step-by-Step Procedure:

  • Dissolve 4-chloro-3-nitro-1H-quinolin-2-one (1.0 eq) in the chosen solvent.

  • Add the corresponding amine or thiol nucleophile (1.1 eq) and the base (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Stir the mixture at room temperature or heat to 50-80°C. The choice of temperature depends on the nucleophilicity of the incoming group; less reactive nucleophiles may require heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Introduction and Derivatization of a Hydrazinyl Linker

Introducing a hydrazine moiety at C4 creates a new reactive handle for building more complex molecules, such as hydrazones, which are themselves a class of potent antimicrobial agents.[2]

Protocol 3: Synthesis of 4-Hydrazinyl Derivatives and Subsequent Hydrazones

Part A: Synthesis of 4-Hydrazinyl-3-nitro-1H-quinolin-2-one

  • Dissolve 4-chloro-3-nitro-1H-quinolin-2-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool to room temperature, filter the yellow precipitate, wash with cold ethanol, and dry.

Part B: Synthesis of Hydrazone Derivatives

  • Suspend the 4-hydrazinyl intermediate (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the condensation reaction.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction, and the product will typically precipitate.

  • Filter the solid, wash with cold ethanol, and dry to yield the pure hydrazone derivative.

Derivatization_Workflow cluster_C4 C4-Position Derivatization (SNAr) Start 4-Chloro-3-nitro- 1H-quinolin-2-one Amine 4-Amino Derivatives Start->Amine R₁R₂NH, Base Thio 4-Thioether Derivatives Start->Thio RSH, Base Hydrazine 4-Hydrazinyl Derivative Start->Hydrazine N₂H₄·H₂O Hydrazone 4-Hydrazone Derivatives Hydrazine->Hydrazone RCHO/RCOR' H⁺ (cat.)

Caption: Derivatization pathways at the C4-position.

Modification via Reduction of the C3-Nitro Group

Reducing the nitro group to an amine opens a new vector for diversification and can significantly alter the compound's electronic profile and biological activity.

Protocol 4: Reduction of the C3-Nitro Group and N-Acylation

Part A: Reduction to C3-Amino

  • Suspend a C4-substituted-3-nitro-1H-quinolin-2-one derivative (1.0 eq) in ethanol or acetic acid.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction, pour into water, and basify with a saturated NaHCO₃ solution to pH ~8.

  • The tin salts will precipitate. Filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to get the C3-amino derivative.

Part B: N-Acylation of the C3-Amino Group

  • Dissolve the C3-amino derivative (1.0 eq) in a solvent like DCM or THF.

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Purify by chromatography or recrystallization.

Protocol for Antimicrobial Activity Screening

A standardized and reproducible method is essential for evaluating the antimicrobial potential of the synthesized library. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Protocol 5: Broth Microdilution Susceptibility Test

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Synthesized quinoline derivatives (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (in broth) to the first column, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard 100 µL from the final column.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control well, which contains only broth). The final volume in each well will be 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

MIC_Workflow A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Wells with Standardized Microbe Suspension A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC Value E->F

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and SAR Insights

Systematic evaluation of the synthesized compounds against a panel of microbes will generate crucial SAR data. Results should be tabulated for clear comparison.

Table 1: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR (at C4)R' (at C3)S. aureusE. coliC. albicans
Start-1 -Cl-NO₂>128>128>128
Deriv-A1 -NH(CH₂CH₃)-NO₂64128>128
Deriv-A2 -piperazinyl-NO₂1632128
Deriv-B1 -S-Ph-NO₂326464
Deriv-C1 -NH-N=CH-Ph-NO₂81632
Deriv-D1 -piperazinyl-NH₂81664
Deriv-E1 -piperazinyl-NH-CO-CH₃4832
Cipro (Control)(Control)10.5N/A

This is example data for illustrative purposes only.

Key SAR Insights:

  • C4-Substituents: The introduction of basic nitrogenous heterocycles like piperazine (Deriv-A2) often enhances antibacterial activity, potentially by improving solubility and interactions with bacterial targets like DNA gyrase.[8][9]

  • C3-Substituents: The reduction of the nitro group to an amine (Deriv-D1 vs. Deriv-A2) may slightly improve potency. Further acylation (Deriv-E1) can significantly enhance activity by optimizing interactions within the target's binding pocket.[5]

  • Lipophilicity: Increasing the lipophilicity, for example by introducing aromatic rings (Deriv-B1, Deriv-C1), can modulate activity, sometimes improving potency against Gram-positive bacteria and fungi by enhancing membrane permeability.[10][11]

Conclusion

4-Chloro-3-nitro-1H-quinolin-2-one is a powerful and versatile scaffold for the development of novel antimicrobial agents. Its dual reactive sites at the C3 and C4 positions allow for extensive and systematic chemical modification. By employing the synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate diverse libraries of quinolin-2-one derivatives. The resulting structure-activity relationship data will be instrumental in the rational design of next-generation antimicrobial drugs to combat the growing threat of infectious diseases.

References

  • Ahamed, L. S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Bhardwaj, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

  • Ceylan, S., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research. [Link]

  • Duran-Verdugo, F., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Zhang, M. Q., & Haemers, A. (1991). Quinolone antimicrobial agents: structure-activity relationships. Pharmazie. [Link]

  • Li, X., et al. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Ceylan, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]

  • Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • Vaso, K., et al. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[12]-benzopyran-2-one. Asian Journal of Chemistry. [Link]

  • Stefańska, J., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design. [Link]

  • Koca, M. (2023). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Matada, B. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

  • Abulkhair, H. S., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Quinolinone Derivatives using 4-Chloro-3-nitro-1H-quinolin-2-one

Executive Summary This technical guide details the strategic application of 4-chloro-3-nitro-1H-quinolin-2-one as a "privileged scaffold" for the rapid assembly of fused tricyclic systems. Unlike standard quinoline synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 4-chloro-3-nitro-1H-quinolin-2-one as a "privileged scaffold" for the rapid assembly of fused tricyclic systems. Unlike standard quinoline synthesis, this precursor offers a unique electrophilic/reducible dyad (C4-Cl / C3-NO


) that enables cascade reactions.

We present two validated protocols for generating drug-like heterocycles:

  • Protocol A: A true one-pot cascade with hydrazine to yield pyrazolo[4,3-c]quinolin-3-ones .

  • Protocol B: A telescoped synthesis of imidazo[4,5-c]quinolines via sequential S

    
    Ar and reductive cyclization.
    

These protocols are designed for medicinal chemists requiring rapid access to kinase inhibitor scaffolds with minimal purification steps.

Strategic Analysis: The Reactivity Profile

The utility of 4-chloro-3-nitro-1H-quinolin-2-one lies in its high susceptibility to Nucleophilic Aromatic Substitution (S


Ar) at the C4 position. The chlorine atom is activated by two factors:
  • Electronic Activation: The ortho-nitro group (C3) and the para-lactam carbonyl (C2) create a significant electron deficiency at C4.

  • Vinylogous Amide Character: The quinolinone core stabilizes the transition state for nucleophilic attack.

Once the C4-chlorine is displaced by a nucleophile (e.g., hydrazine, primary amine), the proximity of the C3-nitro group allows for immediate secondary transformations—either direct cyclization (with hydrazine) or reduction-mediated ring closure (with amines).

Pathway Visualization

The following diagram outlines the divergent synthesis pathways available from this single precursor.

ReactionPathways Start 4-Chloro-3-nitro- 1H-quinolin-2-one Inter1 Intermediate: 4-Hydrazino-3-nitro Start->Inter1 + Hydrazine (SNAr) Inter2 Intermediate: 4-Amino-3-nitro Start->Inter2 + R-NH2 (SNAr) Prod1 Pyrazolo[4,3-c]quinolin-3-one (via Hydrazine) Inter1->Prod1 Cyclocondensation (- H2O / - NO2 reduction) Prod2 Imidazo[4,5-c]quinoline (via Amine + Reductive Cyclization) Inter2->Prod2 1. Reduction (Fe/H+) 2. Orthoester Cyclization

Figure 1: Divergent synthetic pathways from the core scaffold. The C4-Cl displacement is the initiating step for all cascades.

Protocol A: One-Pot Synthesis of Pyrazolo[4,3-c]quinolin-3-ones

This reaction exploits the "ambiphilic" nature of hydrazine. It acts first as a nucleophile to displace the chlorine, and subsequently participates in an intramolecular redox/condensation event with the nitro group to close the pyrazole ring.

Materials
  • Precursor: 4-Chloro-3-nitro-1H-quinolin-2-one (1.0 equiv)

  • Reagent: Hydrazine hydrate (80% or 98%, 2.0–3.0 equiv)

  • Solvent: Ethanol (Absolute) or DMF (for scale-up/solubility)

  • Catalyst: None required (autocatalytic).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-3-nitro-1H-quinolin-2-one (1.0 mmol, ~224 mg) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (3.0 mmol, ~150 µL) dropwise at room temperature.

    • Observation: The suspension will likely change color (often to deep red or orange) immediately upon addition, indicating the formation of the intermediate hydrazone/hydrazine species.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours .

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) will appear.

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates out of the ethanolic solution.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from DMF/Water or Dioxane if high purity (>98%) is required.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and the absence of the nitro group. Broad singlets for NH protons (pyrazole and lactam) are characteristic around 12–14 ppm.

Protocol B: Telescoped Synthesis of Imidazo[4,5-c]quinolines

For researchers targeting the imidazo-fused system (resembling the Imiquimod scaffold), a sequential one-pot ("telescoped") approach is preferred to avoid isolating the potentially unstable diamine intermediate.

Materials
  • Precursor: 4-Chloro-3-nitro-1H-quinolin-2-one (1.0 equiv)

  • Amine: Primary amine (R-NH

    
    , e.g., Benzylamine, Aniline) (1.1 equiv)
    
  • Reductant: Iron powder (5.0 equiv) + Ammonium Chloride (sat. aq) OR Sodium Dithionite.

  • Cyclization Agent: Triethyl Orthoformate (TEOF) or an Aldehyde.

  • Solvent: Ethanol/Water or DMF.

Step-by-Step Methodology
  • Displacement (Step 1): Dissolve the precursor (1.0 mmol) in Ethanol (10 mL). Add the primary amine (1.1 mmol) and Triethylamine (1.2 mmol). Stir at reflux for 1–2 hours.

    • Checkpoint: Confirm formation of 4-(alkylamino)-3-nitroquinolin-2-one by TLC.

  • Reduction (Step 2): To the same reaction vessel, add Iron powder (5 mmol) and a solution of Ammonium Chloride (5 mmol in 2 mL water). Reflux vigorously for 2 hours.

    • Mechanism:[1][2][3][4][5][6] This reduces the -NO

      
       to -NH
      
      
      
      , generating the transient 3,4-diaminoquinolin-2-one.
  • Cyclization (Step 3): Filter the hot mixture through a Celite pad to remove iron residues. To the filtrate, add Triethyl Orthoformate (TEOF) (3 mL) and a catalytic amount of p-TSA (10 mg). Reflux for another 3–4 hours.

  • Isolation: Concentrate the solvent to ~5 mL under reduced pressure. Pour into ice-water (20 mL). Neutralize with NaHCO

    
     if necessary.
    
  • Purification: Collect the precipitate. Flash chromatography (DCM/MeOH) is often required due to the complexity of the reaction matrix.

Mechanistic Insight & Troubleshooting

The success of these protocols relies on the specific lability of the C4-Chlorine. Below is a mechanistic map of the Hydrazine cascade (Protocol A), which is the most distinct "one-pot" application.

Mechanism SM 4-Chloro-3-nitro-quinolinone Inter_A Intermediate A: Meisenheimer Complex SM->Inter_A + NH2NH2 (Nucleophilic Attack) Inter_B Intermediate B: 4-Hydrazino-3-nitro derivative Inter_A->Inter_B - HCl (Aromatization) Inter_C Transition State: Intramolecular Nucleophilic Attack (Hydrazine NH2 attacks NO2) Inter_B->Inter_C Reflux / Tautomerization Product Final Product: Pyrazolo[4,3-c]quinolin-3-one Inter_C->Product - H2O / Redox

Figure 2: Mechanistic cascade for Protocol A. Note that the exact mechanism of nitro-group loss/incorporation can vary based on specific reaction conditions, but the pathway generally proceeds via the 4-hydrazino intermediate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete displacement of Cl.Ensure Hydrazine is fresh (avoid old bottles where hydrazine has degraded). Increase temp to reflux in DMF if EtOH fails.
Product Impurity (Red Oil) Polymerization or incomplete reduction.In Protocol B, ensure the Iron reduction is complete before adding TEOF. Incomplete reduction leads to mixed amide/nitro species.
Solubility Issues Product is highly crystalline/insoluble.While good for isolation, it hinders NMR. Use DMSO-d6 + trace TFA for characterization.
Starting Material Remains Deactivation of C4-Cl.Rare, but check if the solvent is "wet" with water, which might hydrolyze C4-Cl to C4-OH (dead end). Use anhydrous solvents.[7]

References

  • El-Saghier, A. M., et al. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue."[6] Molecules, vol. 5, 2000, pp. 1417-1428. [Link] Grounding: Establishes the baseline reactivity of 4-chloro-quinolinone derivatives with hydrazine and other nucleophiles.

  • Fathy, U., et al. "Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents."[8] Pharmacognosy Journal, vol. 13, no.[8] 2, 2021, pp. 550-562.[8] [Link] Grounding: Demonstrates the extension of these protocols to fused pyrimido-systems and biological applications.

  • Bowie, R. A., & Thomason, D. A. "Ring transformations involving chloroheterocycles.[9] Part III. Reaction of 4-chloroquinazolines with hydrazines."[2][9] Journal of the Chemical Society, Perkin Transactions 1, 1972, pp. 1842-1848.[9] [Link] Grounding: The foundational mechanistic paper describing the "Ring Opening Ring Closure" (RORC) and hydrazine cyclization mechanisms relevant to chloro-nitro heterocycles.

  • Al-Bayati, R. I., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry, vol. 5, no. 4, 2015, pp. 125-135.[5] [Link] Grounding: Provides specific experimental details on nitration, chlorination, and subsequent hydrazine reactions for quinolinone scaffolds.

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-3-nitro-1H-quinolin-2-one in Heterocyclic Synthesis

Abstract & Strategic Value The scaffold 4-chloro-3-nitro-1H-quinolin-2-one represents a "privileged structure" in medicinal chemistry due to its dense functionalization potential. It features a unique electronic "push-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The scaffold 4-chloro-3-nitro-1H-quinolin-2-one represents a "privileged structure" in medicinal chemistry due to its dense functionalization potential. It features a unique electronic "push-pull" system where the electron-withdrawing nitro group at C3 activates the chlorine atom at C4 toward nucleophilic aromatic substitution (


). Simultaneously, the lactam motif provides hydrogen bonding capability critical for binding affinity in kinase inhibitors and antimicrobial agents.

This guide details the specific protocols for transforming this building block into three distinct tricyclic heteroaromatic systems: Tetrazolo[1,5-c]quinolines , Pyrazolo[4,3-c]quinolines , and Imidazo[4,5-c]quinolines .

Reactivity Profile & Mechanistic Logic

The utility of this scaffold relies on the differential reactivity of its electrophilic centers.[1]

  • C4-Position (Primary Electrophile): The chlorine atom is highly labile due to the ortho-nitro group and the para-lactam carbonyl. It undergoes facile

    
     with amines, hydrazines, azides, and thiols.
    
  • C3-Nitro Group (Secondary Functional Handle): While not typically displaced, it serves as a latent amino group (via reduction) or an electrophilic partner for cyclization (e.g., with hydrazines).

  • N1-Lactam Nitrogen: Can be alkylated to modulate solubility or lipophilicity but is generally protected or left free for hydrogen bonding.

Reactivity Pathway Diagram[2]

ReactivityMap Start 4-Chloro-3-nitro- 1H-quinolin-2-one Azide 4-Azido-3-nitro Intermediate Start->Azide NaN3, DMF (SNAr) Hydrazino 4-Hydrazino-3-nitro Intermediate Start->Hydrazino NH2NH2 (SNAr) Amino 4-Amino-3-nitro Intermediate Start->Amino R-NH2 (SNAr) Tetrazolo Tetrazolo[1,5-c] quinolin-5-one Azide->Tetrazolo Cyclization (-N2 or Equilibrium) Pyrazolo Pyrazolo[4,3-c] quinolin-3-one Hydrazino->Pyrazolo Reductive Cyclization or Acid Catalysis Diamino 3,4-Diamino Derivative Amino->Diamino Reduction (H2/Pd or Fe/AcOH) Imidazo Imidazo[4,5-c] quinolin-4-one Diamino->Imidazo Cyclization (HCOOH or R-CHO)

Figure 1: Divergent synthesis pathways from the central chloronitroquinolone scaffold.

Experimental Protocols

Protocol A: Synthesis of Tetrazolo[1,5-c]quinolin-5(6H)-one

Target Class: Tetrazolo-fused systems. Mechanism: Nucleophilic displacement of chloride by azide, followed by spontaneous valence tautomerism/cyclization.

Materials:

  • 4-Chloro-3-nitro-1H-quinolin-2-one (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMF (Dimethylformamide) (anhydrous)

  • Ammonium Chloride (

    
    ) (saturated aq.)
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DMF in a round-bottom flask.

  • Addition: CAUTION. Add sodium azide (1.5 mmol) carefully. Azides are shock-sensitive; use a blast shield.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for the starting material (

    
    ) should disappear, replaced by a more polar spot.
    
    • Note: Heating (>80°C) may cause decomposition or ring contraction; ambient temperature is usually sufficient due to the activation by the nitro group.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water containing saturated

    
    .
    
  • Isolation: A precipitate will form.[2] Filter the solid, wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Validation:

  • IR Spectroscopy: Look for the absence of the azide peak (

    
    ) if cyclization is complete. The tetrazole ring often shows bands around 
    
    
    
    .
Protocol B: Synthesis of Imidazo[4,5-c]quinolin-4(5H)-ones

Target Class: Imidazo-fused systems (Analogs of immunomodulators). Mechanism: Two-step sequence:


 with an amine, followed by nitro reduction and imidazole ring closure.

Materials:

  • 4-Chloro-3-nitro-1H-quinolin-2-one

  • Primary Amine (e.g., Aniline or Benzylamine) (1.1 eq)

  • Triethylamine (

    
    )
    
  • Ethanol (Solvent A)

  • Iron powder / Acetic Acid (Reducing Agent)

  • Triethyl Orthoformate (Cyclizing Agent)

Step 1: Substitution (


) 
  • Suspend the chloro-nitro quinolone (1.0 eq) in Ethanol (10 mL/g).

  • Add the primary amine (1.1 eq) and

    
     (1.2 eq).
    
  • Reflux for 2–4 hours. The solution usually turns deep yellow/orange (characteristic of o-nitroanilines).

  • Cool and filter the precipitate. Yields are typically >85%.[3][4]

Step 2: Reduction & Cyclization (One-Pot Variation)

  • Dissolve the 4-amino-3-nitro intermediate in Glacial Acetic Acid.

  • Add Iron powder (5.0 eq) and heat to 80°C for 2 hours (Reduction to diamine).

  • Filter off the iron sludge while hot.

  • To the filtrate (containing the 3,4-diamino species), add Triethyl Orthoformate (3.0 eq) and reflux for 3 hours.

  • Workup: Pour into crushed ice/water. Neutralize with

    
     to pH 8. Collect the solid.
    
Protocol C: Synthesis of Pyrazolo[4,3-c]quinolin-3-ones

Target Class: Pyrazolo-fused systems. Mechanism: Hydrazine displaces the chloride, then attacks the nitro group (often requiring reductive conditions or specific pH control to effect N-N bond formation vs. simple hydrazone formation).

Procedure:

  • Dissolve 4-chloro-3-nitro-1H-quinolin-2-one (1 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (99%, 2.0 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 1 hour. A red/orange precipitate (4-hydrazino-3-nitro intermediate) forms.

  • Cyclization: Reflux the intermediate in Ethanol with a catalytic amount of HCl or in high-boiling solvent (e.g., Dioxane) to promote the condensation between the hydrazine

    
     and the nitro group (often involving redox loss of water/oxygen).
    
    • Alternative: For cleaner cyclization, the nitro group of the hydrazino intermediate can be reduced (

      
      ), followed by spontaneous cyclization.
      

Data Summary & Troubleshooting

Reaction TypeNucleophileConditionsTypical YieldKey Observation (TLC/Visual)
Azidation

DMF, RT, 3h75-90%Formation of polar spot; disappearance of yellow SM.
Amination (

)

EtOH, Reflux, 2h85-95%Deep orange/red color change (Nitroaniline chromophore).
Thiation

DMF,

, 80°C
80%Strong sulfur odor; requires inert atmosphere to prevent disulfide formation.
Hydrazinolysis

EtOH,

°C
70-85%Rapid precipitation; exothermic.

Common Pitfalls:

  • Hydrolysis: If the solvent is not dry (especially DMF), the 4-chloro group can hydrolyze back to the 4-hydroxy derivative (inactive) due to the trace water and heat.

  • Regioselectivity: In the presence of very strong bases, the N1-position might deprotonate and react if an alkyl halide is present. Ensure

    
     is complete before adding alkylating agents if N1-alkylation is not desired.
    

References

  • Hassanin, H. M. (2012).[5] "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc, 2012(vi), 384-397.[5][6]

  • El-Saghier, A. M. (2000). "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, 5(12), 1263-1273.

  • Thigulla, Y., et al. (2015).[7] "Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines." Organic & Biomolecular Chemistry, 13, 1100-1108.

  • BenchChem Technical Support. (2025). "Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine" (Analogous Scaffold Reactivity Guide).

Sources

Method

Application Note: Protocol for the Regioselective Synthesis of 4-Chloro-3-Nitro-1H-Quinolin-2-One

Executive Summary & Strategic Analysis The Challenge: Direct nitration of 4-chloro-1H-quinolin-2-one (4-chloro-2-quinolone) at the 3-position presents a significant regiochemical paradox. In the 2-quinolone system, the 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Direct nitration of 4-chloro-1H-quinolin-2-one (4-chloro-2-quinolone) at the 3-position presents a significant regiochemical paradox. In the 2-quinolone system, the 3-position is generally the site of electrophilic attack due to the enaminic character of the C3-C4 double bond. However, the introduction of a chlorine atom at the 4-position significantly deactivates the heterocyclic ring towards electrophilic substitution.

The Scientific Reality: Under standard electrophilic nitration conditions (e.g.,


), the 4-chloro  substituent deactivates the pyridone ring, often causing the nitronium ion (

) to attack the more electron-rich benzene ring, typically yielding the 6-nitro isomer rather than the desired 3-nitro product.

The Solution (The "Retrosynthetic Correction"): To achieve high-yield, regioselective installation of the nitro group at the 3-position with a 4-chloro substituent, the industry-standard protocol utilizes a functional group interconversion strategy . The optimal workflow involves the nitration of the electron-rich 4-hydroxy-1H-quinolin-2-one first (which is highly activated at C3), followed by the conversion of the 4-hydroxyl group to a chloride using phosphoryl chloride (


).

This Application Note details the robust, two-step protocol required to successfully synthesize 4-chloro-3-nitro-1H-quinolin-2-one , ensuring scientific integrity and reproducibility.

Reaction Pathway & Logic Visualization

The following diagram illustrates the divergent pathways. Route A (Direct Nitration) is chemically unfavorable for C3 substitution. Route B (The Recommended Protocol) utilizes the electronic activation of the hydroxyl group to secure the C3 position before chlorination.

G Start_Cl 4-Chloro-1H-quinolin-2-one Start_OH 4-Hydroxy-1H-quinolin-2-one Product_Wrong 6-Nitro-4-chloro-1H-quinolin-2-one (Undesired Regioisomer) Start_Cl->Product_Wrong Direct Nitration (HNO3/H2SO4) Deactivated Heterocycle directs to C6 Inter_Nitro_OH 3-Nitro-4-hydroxy-1H-quinolin-2-one (Stable Intermediate) Start_OH->Inter_Nitro_OH Step 1: Nitration (HNO3, AcOH) Activated C3 Position Product_Target 4-Chloro-3-nitro-1H-quinolin-2-one (Target Molecule) Inter_Nitro_OH->Product_Target Step 2: Chlorination (POCl3, Reflux) Dehydroxy-chlorination

Figure 1: Mechanistic pathway comparison. Route B (Green) is the validated pathway for C3 regioselectivity.

Experimental Protocol: The "Activation-Deactivation" Route

This protocol is designed for the synthesis of 4-chloro-3-nitro-1H-quinolin-2-one starting from the 4-hydroxy precursor. This method bypasses the regioselectivity issues of the direct nitration of the 4-chloro derivative.

Step 1: Regioselective Nitration of 4-Hydroxy-1H-quinolin-2-one

Objective: Install the nitro group at the highly activated 3-position.

  • Reagents:

    • 4-Hydroxy-1H-quinolin-2-one (1.0 equiv)

    • Nitric Acid (fuming or 70%, 1.2–1.5 equiv)

    • Glacial Acetic Acid (Solvent)

    • Sodium Nitrite (catalytic, optional for initiation)

  • Procedure:

    • Dissolution: Suspend 4-hydroxy-1H-quinolin-2-one (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Addition: Heat the mixture to ~50°C to facilitate partial solubility. Add concentrated nitric acid (15 mmol) dropwise over 20 minutes.

      • Note: A catalytic amount of

        
         can be added to generate 
        
        
        
        in situ if initiation is slow.
    • Reaction: Reflux the mixture at 100–110°C for 1–2 hours. The suspension will typically turn yellow/orange as the 3-nitro derivative forms.

    • Quenching: Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

    • Isolation: Filter the yellow precipitate. Wash copiously with water to remove excess acid. Recrystallize from ethanol or DMF if necessary.

    • Yield Expectation: 85–95%.

    • Product: 3-Nitro-4-hydroxy-1H-quinolin-2-one.

Step 2: Dehydroxy-Chlorination (The "Target Synthesis")

Objective: Convert the 4-hydroxyl group to a chlorine atom while retaining the 3-nitro group.

  • Reagents:

    • 3-Nitro-4-hydroxy-1H-quinolin-2-one (from Step 1)

    • Phosphoryl Chloride (

      
      ) (Excess, acts as solvent/reagent)
      
    • N,N-Dimethylformamide (DMF) (Catalytic drops)

  • Procedure:

    • Setup: Place the dried 3-nitro-4-hydroxy-1H-quinolin-2-one (5 mmol) into a dry round-bottom flask.

    • Reagent Addition: Add

      
       (15–20 mL). Add 2–3 drops of dry DMF (catalyst).
      
      • Safety Alert:

        
         is corrosive and reacts violently with water. Work in a fume hood.
        
    • Reaction: Heat the mixture to reflux (approx. 105–110°C) for 2–3 hours. The solid should dissolve, turning into a clear (often dark) solution.

    • Workup:

      • Distill off excess

        
         under reduced pressure (optional but recommended for easier handling).
        
      • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

    • Neutralization: Neutralize the aqueous suspension with solid

      
       or 
      
      
      
      to pH 7–8.
    • Isolation: Filter the resulting solid (4-chloro-3-nitro-1H-quinolin-2-one). Wash with cold water.

    • Purification: Recrystallize from methanol or acetonitrile.

Data Summary Table
ParameterStep 1: NitrationStep 2: Chlorination
Substrate 4-Hydroxy-1H-quinolin-2-one3-Nitro-4-hydroxy-1H-quinolin-2-one
Reagent

/ AcOH

/ DMF (cat)
Temperature 100–110°C105–110°C (Reflux)
Time 1–2 Hours2–3 Hours
Key Intermediate Nitronium ion (

)
Vilsmeier-Haack type complex
Typical Yield >85%70–80%
Regioselectivity C3 (Directed by 4-OH)C4 (Substitution of OH)

Why Direct Nitration of 4-Chloro-2-Quinolone Fails

If you strictly attempt to nitrate 4-chloro-1H-quinolin-2-one directly, you must be aware of the electronic consequences.

  • Deactivation: The Chlorine atom at C4 is inductively electron-withdrawing. While it is an ortho/para director in benzene, in the pyridine-like ring of the quinolone, it reduces the electron density of the C3-C4 double bond compared to the 4-OH analogue.

  • Competitive Nucleophilicity: The fused benzene ring (positions 5, 6, 7, 8) retains significant aromatic character.[1] With the heterocyclic ring deactivated by the 4-Cl and 2-Oxo groups, the nitronium ion prefers the C6 position (para to the nitrogen).

  • Hydrolysis Risk: Using strong mixed acids (

    
    ) with a 4-chloro-quinolone can lead to acid-catalyzed hydrolysis of the C-Cl bond, reverting the molecule back to the 4-hydroxy derivative, which then nitrates. This leads to impure mixtures.
    

Direct Nitration Protocol (Not Recommended but Described for Completeness):

  • Conditions: Fuming

    
     at 0°C to RT.
    
  • Outcome: Mixture of 6-nitro-4-chloro-2-quinolone (major) and 3-nitro-4-chloro-2-quinolone (minor), often inseparable by standard crystallization.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

    
     chlorination). Atlantis Press.
    
    
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-3-nitropyrano[3,2-c]quinoline. (Cites the preparation of 4-chloro-3-nitro derivatives via the 4-hydroxy precursor). Arkivoc.

  • Regioselectivity in Aromatic Nitration. (General principles of nitration on deactivated rings). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-3-nitro-1H-quinolin-2-one

Ticket ID: PUR-Q2-NO2-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] The Synthesis Context: Understanding Your Mixture Before troubleshooting, we must define the c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-Q2-NO2-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

The Synthesis Context: Understanding Your Mixture

Before troubleshooting, we must define the chemical environment. You are likely synthesizing 4-chloro-3-nitro-1H-quinolin-2-one (Target) via the deoxygenative chlorination of 4-hydroxy-3-nitro-1H-quinolin-2-one (Precursor) using Phosphorus Oxychloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[2]

This reaction creates a specific "impurity profile" that dictates your purification strategy:

  • The Target: A yellow, crystalline solid. The C4-Chlorine atom is highly electrophilic due to the electron-withdrawing nature of the adjacent C3-Nitro group.[1][2]

  • Major Impurity A (Hydrolysis Product): Reversion to the starting material (4-hydroxy-3-nitro-2-quinolone).[1][2] This happens if the workup is too hot or aqueous exposure is prolonged.

  • Major Impurity B (Phosphorus Species): Trapped phosphoric acid (

    
    ) or chlorophosphates inside the crystal lattice.[2]
    
  • Major Impurity C (Solvolysis Byproducts): If you recrystallized from alcohols (e.g., Ethanol), you likely synthesized the ethoxy ether derivative via nucleophilic aromatic substitution (

    
    ), destroying your product.
    
Troubleshooting Guide (Q&A)

User Question: My product is a sticky yellow gum that won't solidify after pouring onto ice. What happened? Tech Support: This is a classic "Phosphorus Trap."

  • Cause: Incomplete quenching of

    
    . The residual phosphorus species form viscous polyphosphates that trap your organic product.
    
  • Solution: You need to hydrolyze the phosphorus completely without hydrolyzing your product.

    • Decant the water.[2][3]

    • Dissolve the gum in Dichloromethane (DCM) or Ethyl Acetate .[2]

    • Wash the organic layer rapidly with ice-cold saturated Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) . Note: Work fast. Prolonged exposure to base hydrolyzes the C-Cl bond.[2]
      
    • Dry over Anhydrous

      
       and evaporate.
      

User Question: I recrystallized from hot Ethanol, and the melting point changed completely. Is it pure? Tech Support: No, you likely destroyed the compound.

  • Cause: The 3-nitro group activates the 4-chloro position.[1] Boiling ethanol acts as a nucleophile, displacing the chlorine to form 4-ethoxy-3-nitro-2-quinolone .[2]

  • Corrective Action: Do not use nucleophilic solvents (alcohols, amines, water) for recrystallization. Use Toluene , Benzene , or Glacial Acetic Acid .

User Question: The solid is pale yellow, but turns orange/red upon storage. Why? Tech Support: This indicates acid-catalyzed decomposition.[1][2]

  • Cause: Residual acid (HCl or

    
    ) trapped in the crystal lattice is catalyzing autocatalytic degradation.[2]
    
  • Solution: Your washing step was insufficient. Re-suspend the solid in ice-cold water, stir for 30 minutes, filter, and dry in a vacuum desiccator over

    
     or KOH pellets to remove trace acid fumes.
    
Standard Operating Procedure (SOP): Purification Protocol

Objective: Isolate high-purity 4-chloro-3-nitro-1H-quinolin-2-one while preventing hydrolysis of the labile C-Cl bond.

Phase 1: The Quench (Critical Step)
  • Reagents: Reaction mixture (in

    
    ), Crushed Ice (excess).
    
  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with crushed ice (approx. 5x volume of reaction mix).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

      • Why? Exothermic hydrolysis of

        
         releases heat.[2] If the temp rises >50°C, the product hydrolyzes back to the 4-hydroxy starting material.
        
    • Stir the resulting yellow slurry for 20–30 minutes to ensure all ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       is converted to water-soluble 
      
      
      
      .[2]
Phase 2: Isolation & Washing [1][2]
  • Protocol:

    • Filter the slurry through a sintered glass funnel (vacuum).[2]

    • Wash 1: Flood the cake with Ice-Cold Water . Pull dry.[1][2][4]

    • Wash 2: Flood with Ice-Cold Water again. Check filtrate pH.[1] It must be neutral (pH 6-7).[2]

    • Wash 3 (Optional): A rapid wash with cold Hexane can remove non-polar surface tars, but is usually unnecessary.[2]

    • Drying: Dry in a vacuum oven at 40°C (Max) over a desiccant. Do not use high heat.[1][2]

Phase 3: Recrystallization (Only if Purity <95%) [2]
  • Solvent Choice: Toluene (Preferred) or Glacial Acetic Acid .[2]

  • Protocol:

    • Dissolve the dry solid in the minimum amount of boiling Toluene.

    • (Optional) Hot filtration to remove inorganic salts.[2]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the yellow needles and wash with cold Toluene.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is often lost due to hydrolysis.

PurificationWorkflow Start Crude Reaction Mixture (Product + POCl3) Quench Quench on Crushed Ice (Keep T < 20°C) Start->Quench Slow addition Filtration Vacuum Filtration Quench->Filtration CheckPH Check Filtrate pH Filtration->CheckPH WashWater Wash with Ice-Cold Water CheckPH->WashWater pH < 5 (Acidic) Dry Vacuum Dry (40°C, over P2O5) CheckPH->Dry pH Neutral WashWater->CheckPH WashBicarb Rapid Wash with Cold 5% NaHCO3 WashWater->WashBicarb If persistently acidic (Risk of Hydrolysis!) WashBicarb->Dry Recryst Recrystallization? Dry->Recryst SolventChoice Solvent: Toluene or Glacial Acetic Acid Recryst->SolventChoice Purity Low Final Pure 4-chloro-3-nitro-2-quinolone Recryst->Final Purity OK Avoid AVOID: Ethanol/Methanol (Causes Solvolysis) SolventChoice->Avoid Warning SolventChoice->Final

Caption: Decision tree for the workup of labile chloro-nitro-quinolones, emphasizing pH control and solvent selection.

Data Summary: Solvents & Stability
ParameterSpecification / RecommendationReason
Appearance Yellow crystalline powderNitro group chromophore.[1][5]
Melting Point 215–220°C (Decomposes)High lattice energy typical of quinolones.[2]
Best Recryst. Solvent Toluene Non-nucleophilic; good solubility differential vs. temp.
Alternative Solvent Glacial Acetic AcidGood solubility; acidic environment prevents hydrolysis.[2]
Forbidden Solvents Ethanol, Methanol, Water (hot)Nucleophilic attack (

) displaces Chloride.
Storage < 25°C, Desiccated, DarkMoisture sensitive (slow hydrolysis to 4-OH).
References
  • Preparation of 4-chloro-3-nitro-2-quinolone derivatives. Source:Journal of Medicinal Chemistry / Patents describing quinolone antibiotics and NMDA antagonists often utilize this intermediate. Context: Confirms the reactivity of the C4-Cl bond and the need for anhydrous conditions during functionalization. Link:[1][2]

  • Reactivity of 4-Chloro-3-nitroquinolines. Source:Organic Chemistry Portal / Beilstein Journal of Organic Chemistry Context: Discusses the nucleophilic displacement of chlorine in 3-nitro-4-chloroquinolines, validating the warning against alcoholic solvents. Link: [Beilstein J. Org.[2] Chem. 2019, 15, 2170–2179]([Link])

  • Purification of Nitro-Quinolones. Source:PrepChem Context: General protocols for nitration and chlorination of quinolones, emphasizing the removal of phosphorus byproducts. Link: (General Reference for Quinolone Workups)[2]

Sources

Optimization

troubleshooting low yields in the synthesis of 4-chloro-3-nitro-1H-quinolin-2-one

Ticket ID: CHEM-SUP-4CNQ-001 Subject: Troubleshooting Low Yields & Hydrolysis Issues Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2] Executive Summary The synthesis of 4-chloro-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-4CNQ-001 Subject: Troubleshooting Low Yields & Hydrolysis Issues Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]

Executive Summary

The synthesis of 4-chloro-3-nitro-1H-quinolin-2-one (also referred to as 4-chloro-3-nitrocarbostyril) is a deceptively simple nucleophilic aromatic substitution that often fails during the workup phase.[1][2]

The Core Problem: The 3-nitro group is strongly electron-withdrawing.[1][2] While this successfully activates the 4-position for chlorination, it simultaneously renders the resulting C–Cl bond highly labile . In the presence of moisture and heat (exothermic quenching), the product rapidly hydrolyzes back to the starting material (4-hydroxy-3-nitro-1H-quinolin-2-one), leading to "mysterious" yield losses where the crude NMR looks exactly like the starting material.[1][2]

This guide moves beyond standard recipes to address the mechanistic failures causing low yields.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: The reaction looked complete by TLC, but after workup, I recovered mostly starting material. What happened?

Diagnosis: Post-Reaction Hydrolysis. You likely hydrolyzed your product during the quench.[2]

  • The Mechanism: The 3-nitro group pulls electron density from the ring, making the 4-carbon highly electrophilic.[1] Water attacks the 4-Cl position faster than it attacks a standard chloro-quinoline.[1][2]

  • The Fix:

    • Never quench with hot water or allow the quench to heat up.[2]

    • Protocol: Pour the reaction mixture into a rapidly stirring slurry of crushed ice and solid NaHCO₃ .

    • Time: Extract immediately into an organic solvent (DCM or EtOAc). Do not let the aqueous suspension sit.

Q2: My reaction mixture turned into a black tar. Is this normal?

Diagnosis: Thermal Decomposition. Nitro-substituted heterocycles are thermally sensitive.[1][2]

  • The Cause: Refluxing neat POCl₃ (106°C) for extended periods with a nitro group present can trigger oxidative degradation.

  • The Fix:

    • Lower the temperature to 70–80°C .

    • Use a catalyst (DMF) to accelerate the Vilsmeier-Haack-type mechanism, allowing for milder conditions.[1][2]

    • Safety Note: Nitro compounds + POCl₃ can be explosive if overheated.[2] Monitor internal temperature.[2][3]

Q3: The starting material won't dissolve in POCl₃. Should I add a solvent?

Diagnosis: Solubility vs. Reactivity. The starting material (4-hydroxy-3-nitro-2-quinolone) is a high-melting solid (lactam form).[1][2]

  • The Fix: Do not add inert solvents like Toluene unless necessary.[2] POCl₃ acts as both reagent and solvent.[2][4]

  • The Trick: Add catalytic DMF (N,N-dimethylformamide) .[2] This forms the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than POCl₃ alone and helps solubilize the substrate upon reaction.

Part 2: Optimized Experimental Protocol

This protocol prioritizes mild activation to prevent tarring and anhydrous isolation to prevent hydrolysis.[2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Hydroxy-3-nitro-2-quinolone 1.0SubstrateEnsure dry (water = yield killer)
POCl₃ (Phosphorus Oxychloride) 5.0 - 10.0Reagent/SolventFreshly distilled if yellow
DMF (Dimethylformamide) 0.1 - 0.5CatalystEssential for lower temp reaction
DIPEA (Hünig's Base) 1.0Acid ScavengerOptional; buffers HCl formation
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.[2][5]

  • Suspension: Add the starting material and POCl₃ (neat).[2] The solid will likely not dissolve yet.

  • Activation: Add DMF dropwise.[2] Observation: You may see mild fuming or a color change.[2]

  • Reaction: Heat to 80°C (oil bath). Do not reflux vigorously.[2]

    • Monitor: The solid should dissolve as it converts to the chloride.

    • Endpoint: Check TLC after 2 hours.[2] (Eluent: 5% MeOH in DCM).[2]

  • The Critical Quench (The "Yield Saver"):

    • Prepare a beaker with crushed ice (approx. 10x volume of POCl₃).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Temperature Control: Keep the internal temperature of the quench below 10°C .

  • Isolation:

    • The product usually precipitates as a yellow/tan solid.

    • Option A (Filtration): If the solid is granular, filter immediately. Wash with cold water.[2][3][5] Dry in a vacuum desiccator over P₂O₅.

    • Option B (Extraction - Safer for Yield): If the solid is sticky, extract immediately with Dichloromethane (DCM). Wash organic layer with cold Brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Recrystallize from minimal Acetonitrile or Toluene. Avoid silica gel chromatography if possible, as the acidic silica can induce hydrolysis.

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing yield failures.

TroubleshootingGuide Start Low Yield Observed CheckTLC Step 1: Check Crude TLC/NMR Start->CheckTLC SM_Present Starting Material (OH) Recovered CheckTLC->SM_Present Major Component Decomp Black Tar / Baseline Material CheckTLC->Decomp Major Component Clean_Product Clean Product but Low Mass CheckTLC->Clean_Product Minor Component Was_Reaction_Complete Was Reaction Complete Before Quench? SM_Present->Was_Reaction_Complete Fix_Temp Action: Reduce Temp (80°C) Reduce Time Decomp->Fix_Temp Fix_Workup Action: Check Filtrate Product might be soluble in aq. acid Clean_Product->Fix_Workup Yes_Complete YES: Hydrolysis occurred during workup Was_Reaction_Complete->Yes_Complete TLC showed conversion No_Complete NO: Reaction failed to initiate Was_Reaction_Complete->No_Complete TLC showed SM Fix_Hydrolysis Action: Quench colder (<5°C) Extract faster Yes_Complete->Fix_Hydrolysis Fix_Initiation Action: Add DMF Cat. Check POCl3 Quality No_Complete->Fix_Initiation

Caption: Decision tree for isolating the root cause of yield loss in chlorination reactions.

Part 4: Mechanistic Insight (Why this happens)

Understanding the "why" allows you to adapt this protocol to similar substrates.

  • Tautomeric Equilibrium: The starting material exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[2] However, the 3-nitro group stabilizes the lactam form, making the 4-OH less nucleophilic toward POCl₃.[1]

  • Activation: The DMF catalyst reacts with POCl₃ to form the Vilsmeier reagent (

    
    ).[2] This species is smaller and more reactive than POCl₃, attacking the 4-oxygen more efficiently to form the leaving group.
    
  • The "Nitro Effect": The 3-nitro group exerts a strong -I (inductive) and -M (mesomeric) effect.[1][2]

    • Pro: It facilitates the nucleophilic attack of Chloride (

      
      ) at the 4-position (SNAr).[2]
      
    • Con: It makes the resulting C-Cl bond electron-deficient.[1][2] During aqueous workup, water (a nucleophile) attacks the 4-position, displacing the chloride and reverting the molecule to the thermodynamically stable 4-hydroxy-3-nitro-2-quinolone.[1][2]

References

  • Synthesis of 4-substituted-3-nitro-2-quinolones

    • Rowley, M., et al. "3-Acyl-4-hydroxyquinolin-2(1H)-ones.[1][2] Systemically active anticonvulsants acting at the glycine site of the NMDA receptor complex." Journal of Medicinal Chemistry1993 , 36(22), 3386–3396.

    • Note: Describes the chlorination of similar electron-deficient quinolones using POCl3.
  • General Chlorination Protocols (Quinolones/Quinazolones)

    • Search Result 1.2: "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." BenchChem Technical Guide.
    • Relevance: Confirms the necessity of temperature control and base catalysis for heterocycles with electron-withdrawing groups.[2]

  • Mechanistic Insight on Hydrolysis

    • Search Result 1.5: "POCl3 chlorination of 4-quinazolones."[1][2] PubMed / NIH.[2]

    • Relevance: Details the kinetics of phosphorylation vs.
  • Safety Data (Nitro Compounds)

    • PubChem Compound Summary for 4-Chloro-3-nitroquinoline (and derivatives).[1][2]

    • Relevance: Provides physical property data and safety warnings regarding thermal instability.

Sources

Troubleshooting

preventing the formation of regioisomers in quinolone synthesis

Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Topic: Regiocontrol & Isomer Prevention Welcome to the Quinolone Synthesis Support Hub Current Ticket Volume: High regarding meta-substituted aniline cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Topic: Regiocontrol & Isomer Prevention

Welcome to the Quinolone Synthesis Support Hub

Current Ticket Volume: High regarding meta-substituted aniline cyclizations and N- vs. O-alkylation selectivity.

Objective: This guide addresses the root causes of regioisomer formation in the synthesis of 4-quinolone scaffolds (e.g., ciprofloxacin, levofloxacin precursors). We move beyond standard textbook definitions to troubleshoot specific failure modes encountered in drug development workflows.

Module 1: The Gould-Jacobs Cyclization (Thermal)

Ticket #GJ-402: "I am using a 3-substituted aniline and getting a 60:40 mixture of 5- and 7-substituted quinolones. How do I force a single isomer?"

Diagnosis

The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonate. When the starting aniline has a substituent at the meta position (C3), the ring closure can occur at either of the two available ortho positions (C2 or C6).

  • Path A (Sterically Hindered): Cyclization ortho to the substituent

    
     yields the 5-substituted quinolone .
    
  • Path B (Sterically Free): Cyclization para to the substituent

    
     yields the 7-substituted quinolone .
    
Root Cause Analysis

Regioselectivity here is governed by a tug-of-war between steric hindrance and electronic activation .

  • Electronic: If the meta-substituent is electron-donating (e.g., -OMe), it activates the ortho and para positions. However, the para position (relative to the substituent) is usually more accessible.

  • Steric: Thermal cyclization (

    
    ) is high-energy; the transition state is late. While steric bulk discourages Path A, the high temperature often provides enough energy to overcome this barrier, leading to mixtures.
    
Protocol: Regiochemical Enforcement

If you cannot switch synthetic routes, use these optimization steps:

ParameterRecommendationMechanism of Action
Solvent Dowtherm A or Diphenyl Ether High boiling point (

) maintains liquid phase, but dilution favors intramolecular cyclization over intermolecular polymerization.
Catalyst Polyphosphoric Acid (PPA) or Eaton’s Reagent Allows cyclization at lower temperatures (

). Lower thermal energy increases selectivity for the sterically favored (less hindered) product (Kinetic Control).
Blocking Transient Halogenation Introduce a Bromine at the unwanted cyclization site, cyclize, then remove via hydrogenolysis (Pd/C,

).
Decision Logic (DOT Visualization)

GouldJacobs Start Start: 3-Substituted Aniline Reagent React with EMME (Ethoxymethylenemalonate) Start->Reagent Intermediate Enamine Intermediate Reagent->Intermediate Decision Cyclization Method? Intermediate->Decision Thermal Thermal (250°C) Dowtherm A Decision->Thermal Standard Acid Acid Catalyzed (120°C) PPA / Eaton's Decision->Acid Selectivity Rqd Result1 Mixture (Thermodynamic) 5-sub + 7-sub Thermal->Result1 Result2 Major Product (Kinetic) 7-substituted (Less Hindered) Acid->Result2

Caption: Workflow for selecting cyclization conditions to minimize regioisomers in Gould-Jacobs synthesis.

Module 2: The Grohe-Heberfelt Route (Acylation-Displacement)

Ticket #GH-105: "My yield is low, and I suspect the cyclization isn't happening at the correct position. I have both a Fluorine and a Chlorine on the ring."

Diagnosis

The Grohe-Heberfelt method (often used for fluoroquinolones like Ciprofloxacin) relies on an intramolecular Nucleophilic Aromatic Substitution (


). The nitrogen of the enamine displaces a leaving group (LG) on the aromatic ring.
Critical Control Point: The Leaving Group Hierarchy

Unlike Gould-Jacobs, regiochemistry in Grohe-Heberfelt is pre-determined by the position of the leaving group ortho to the carbonyl.

  • Issue: If you have multiple halogens (e.g., 2,4-dichloro-5-fluoro), the amine might displace the wrong one if the activation isn't sufficient.

  • Rule:

    
     reactivity in this scaffold typically follows: F >> NO₂ > Cl > Br .
    
Troubleshooting Protocol
  • Substrate Design: Ensure the halogen at the ortho position (relative to the ketone) is Fluorine . Chlorine is often too sluggish for the cyclization step unless activated by a strong electron-withdrawing group (EWG) like a nitro group.

  • Base Selection:

    • Standard:

      
       in DMF.[1]
      
    • Problem: If hydrolysis occurs (opening the ring), switch to NaH in THF (strictly anhydrous) to force the irreversible deprotonation of the amine.

  • Scavenging: The reaction produces HF or HCl. Use excess base (2.5 eq) to neutralize acid immediately, preventing protonation of the nucleophilic nitrogen.

Module 3: N-Alkylation vs. O-Alkylation

Ticket #ALK-88: "I am trying to ethylate the N-position of my 4-quinolone, but I'm getting 15% O-ethylated ether. How do I stop this?"

Diagnosis

4-Quinolones exhibit annular tautomerism. The anion formed by deprotonation is an ambident nucleophile , capable of reacting at the Nitrogen (desired) or the Oxygen (undesired).

  • N-Alkylation: Yields the bioactive quinolone antibacterial core.

  • O-Alkylation: Yields the alkoxy-quinoline (inactive impurity).

The "Hard/Soft" Theory Solution
  • Nitrogen is the softer nucleophile.

  • Oxygen is the harder nucleophile.

To favor N-alkylation, you must stabilize the transition state that involves the nitrogen.

Optimization Table
VariableStrategy for N-SelectivityExplanation
Solvent Polar Aprotic (DMF, DMSO) Solvates the cation (

,

), leaving the anion "naked" and reactive. High dielectric constant favors the formation of the N-alkylated product (dipolar).
Base Carbonates (

,

)
Weaker bases allow thermodynamic equilibration. Since the N-alkylated product is thermodynamically more stable (aromaticity of the pyridone-like ring), equilibration favors N.
Counter-ion Cesium (

)
The "Cesium Effect." Large cation size leads to a looser ion pair, increasing the nucleophilicity of the nitrogen.
Leaving Group Iodide or Tosylate Softer leaving groups on the alkylating agent match better with the softer Nitrogen nucleophile.
Pathway Visualization (DOT)

Alkylation Substrate 4-Quinolone (Tautomeric Mixture) Base Deprotonation (Base) Substrate->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion PathO Path O: Hard Nucleophile Solvent: Acetone/THF Product: O-Ether (Impurity) Anion->PathO Kinetic/Non-Polar PathN Path N: Soft Nucleophile Solvent: DMF/DMSO Product: N-Ethyl Quinolone Anion->PathN Thermodynamic/Polar

Caption: Divergent pathways of quinolone alkylation. Polar aprotic solvents drive the reaction toward Path N.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to fix my Gould-Jacobs ratio? A: Microwave irradiation significantly speeds up the reaction (from hours to minutes) but generally does not improve regioselectivity on its own. It drives the reaction to completion faster. If your impurity is due to thermal degradation (prolonged heating), microwaves will help. If it is due to intrinsic steric/electronic bias, microwaves will still produce the mixture.

Q: Why is my Grohe-Heberfelt cyclization stalling at the intermediate? A: Check your leaving group. If you are trying to displace a Chlorine atom without a strong EWG (like Nitro) ortho or para to it, the energy barrier is too high. You may need to switch to a Fluorine precursor, which has a much faster rate of


 displacement in this specific scaffold.

Q: How do I remove the O-alkylated impurity if it forms? A: 4-alkoxyquinolines (O-isomers) are generally more lipophilic and less basic than N-alkylated 4-quinolones.

  • Acid Wash: Dissolve the crude mixture in organic solvent (DCM) and wash with dilute HCl. The N-alkylated quinolone (more basic) will protonate and move to the aqueous layer. The O-ether often remains in the organic layer.

  • Basify & Extract: Neutralize the aqueous layer to recover the pure N-alkylated product.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

  • Grohe, K., & Hebergelt, H. (1978). Synthese von 4-Chinolon-3-carbonsäuren.[3][4] Liebigs Annalen der Chemie, 1987(10), 871-879. (Foundational work on the displacement cyclization). Link

  • Li, H., et al. (2023). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[5] RSC Advances, 13, 10234. (Review of modern catalytic methods). Link

  • Alksne, L., et al. (2020). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Notes. (Practical solvent effects). Link

  • Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews, 105(2), 559–592. (Definitive guide on N1 vs O substitution effects). Link

Sources

Optimization

strategies to improve the regioselectivity of the Gould-Jacobs reaction for quinolone synthesis

Subject: Optimizing Regioselectivity in the Gould-Jacobs Reaction The Diagnostic Hub: Understanding the "Meta" Problem You are likely reading this guide because your LC-MS traces show a frustrating 60:40 or 50:50 mixture...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Regioselectivity in the Gould-Jacobs Reaction

The Diagnostic Hub: Understanding the "Meta" Problem

You are likely reading this guide because your LC-MS traces show a frustrating 60:40 or 50:50 mixture of isomers, or your reaction flask contains intractable black tar.

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate (typically EMME), followed by a thermal cyclization to form the 4-quinolone core.[1][2][3][4][5][6] The critical failure point for regioselectivity occurs when using 3-substituted (meta-substituted) anilines .

Visualizing the Conflict

In a meta-substituted aniline, the cyclization step (an intramolecular electrophilic aromatic substitution) has two available sites ortho to the amine:

  • Site A (Para to substituent R): Less sterically hindered. Leads to the 7-substituted quinolone .

  • Site B (Ortho to substituent R): Sterically crowded ("sandwiched"). Leads to the 5-substituted quinolone .

GouldJacobsMechanism Start Meta-Substituted Aniline Inter Anilinomethylene Malonate Start->Inter + EMME - EtOH TS Thermal Cyclization (>250°C) Inter->TS Prod7 7-Substituted Quinolone (Major Product) TS->Prod7 Path A: Sterically Favored (Para to R) Prod5 5-Substituted Quinolone (Minor/Trace) TS->Prod5 Path B: Sterically Hindered (Ortho to R)

Caption: Divergent pathways in the cyclization of meta-substituted anilines. Path A is generally kinetically and thermodynamically favored due to steric relief.

Troubleshooting Regioselectivity: The Decision Matrix

Regiocontrol is dictated by the battle between Steric Hindrance and Electronic Activation .[2] Use the table below to predict your major isomer and select the correct strategy.

Isomer Prediction Table
Substituent (R)Electronic EffectSteric BulkPredicted Major IsomerStrategy for Improvement
-CH₃ (Methyl) Weak DonorModerate7-Methyl (>90%)Standard thermal cyclization is usually sufficient.
-OCH₃ (Methoxy) Strong DonorModerate7-Methoxy (Exclusive)The -OMe group activates the para position strongly. Lower temperature (220°C) can improve purity.
-Cl / -Br Weak WithdrawerModerate7-Halo (Mixed)Critical: Often yields ~30-40% of the 5-isomer. Use Method C (Acid Catalysis) to lower activation energy and improve selectivity.
-NO₂ / -CF₃ Strong WithdrawerLow/ModFailure / Low Yield Ring is deactivated. Thermal cyclization often leads to charring before reaction. Use Method B (Microwave) or switch to Conrad-Limpach synthesis.

Advanced Optimization Protocols

Do not rely on "standard reflux" for difficult substrates. Choose the method that matches your substrate's reactivity profile.

Method A: The "High-Dilution" Thermal Protocol (Standard)

Best for: Electron-rich or neutral substrates (e.g., Anisidine, Toluidine).

The Logic: High dilution prevents intermolecular polymerization (tar), while high-boiling solvents ensure the activation energy for ring closure is met.

  • Condensation: Reflux aniline (1.0 eq) and EMME (1.1 eq) in Ethanol for 2 hours. Evaporate EtOH.

  • Solvent Swap: Dissolve the residue in Diphenyl Ether (Dowtherm A) . Concentration should be 0.1 M (crucial for yield).

  • Cyclization: Heat to 250°C (reflux).

    • Tip: Pre-heat the solvent to 250°C and add the substrate dropwise. This "instant heat shock" favors the intramolecular cyclization over intermolecular polymerization.

  • Workup: Cool to RT. Dilute with Hexanes. The quinolone usually precipitates as a solid.

Method B: Microwave-Assisted Flash Cyclization

Best for: Electron-deficient substrates or heat-sensitive groups.

The Logic: Microwave irradiation provides rapid, uniform heating, overcoming the high activation barrier for deactivated rings without exposing the molecule to prolonged thermal stress that causes degradation.

  • Setup: In a microwave vial, mix the isolated anilinomethylene malonate intermediate with Diphenyl Ether (0.5 M).

  • Irradiation: Set reactor to 300°C (High Absorption).

  • Time: Hold for 5–10 minutes .

  • Result: Yields are often 20–30% higher than Method A for nitro-anilines.

Method C: Eaton's Reagent Catalysis (The "Chemical Hammer")

Best for: Improving regioselectivity in Halogenated anilines.

The Logic: Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) acts as a powerful Lewis Acid/dehydrating agent. It activates the carbonyl, allowing cyclization at much lower temperatures (50–90°C), which significantly improves regioselectivity by favoring the kinetic product (7-isomer) and reducing thermal isomerization.

  • Reaction: Dissolve intermediate (1.0 eq) in Eaton's Reagent (3–5 equivalents by weight).

  • Conditions: Heat to 70–90°C for 2–4 hours.

  • Quench: Pour slowly into ice water (Exothermic!).

  • Isolation: Neutralize with Na₂CO₃ to precipitate the product.

Troubleshooting Workflow (FAQ)

Use this flowchart to diagnose specific experimental failures.

TroubleshootingTree Problem Identify Issue Tar Black Tar / Polymerization Problem->Tar Isomers Wrong Isomer Ratio Problem->Isomers NoRxn No Reaction / SM Recovered Problem->NoRxn Sol1 Sol: Dilute to 0.05M Use Dropwise Addition Switch to N2 Atmosphere Tar->Sol1 Sol2 Sol: Switch to Method C (Eaton's Reagent) Lower Temp to <100°C Isomers->Sol2 Sol3 Sol: Substrate Deactivated? Use Method B (Microwave @ 300°C) NoRxn->Sol3

Caption: Diagnostic decision tree for common Gould-Jacobs failures.

Frequently Asked Questions

Q: Why is my reaction turning into a black solid (tar) immediately upon heating? A: This is intermolecular polymerization. The intermediate enamine is reacting with itself rather than cyclizing.

  • Fix: Dilution is key. Increase solvent volume by 2x-5x. Use the "dropwise addition" technique (Method A) to keep the concentration of unreacted intermediate low. Ensure you are using an inert atmosphere (Nitrogen/Argon) as oxidation accelerates tar formation.

Q: I need the 5-substituted isomer, but the reaction favors the 7-substituted one. Can I force it? A: In the Gould-Jacobs reaction, no . The steric penalty is too high.

  • Fix: You must change your synthetic route. Use the Conrad-Limpach synthesis (kinetic control using

    
    -keto esters at lower temps) or block the para position with a removable group (like Bromine) which can be hydrogenated off later.
    

Q: My product precipitates but is brown/impure. How do I purify it? A: Quinolones are notoriously insoluble, making chromatography difficult.

  • Fix: Recrystallization is the gold standard here. Use DMF (Dimethylformamide) or Glacial Acetic Acid. Dissolve hot, filter while hot to remove black carbonaceous material, and let cool slowly.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[6]

  • BenchChem. (2025).[2][7][8] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Technical Library. 8

  • Wernik, M., et al. (2020).[4] On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry.[4]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[5] Molbank. 5

  • Biotage. (2024). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Notes. 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxy-3-nitroquinolin-2(1H)-ones

The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational template for developing a diverse range of biologically active compounds. Its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational template for developing a diverse range of biologically active compounds. Its unique electronic and structural features, characterized by a hydrogen bond donor (N1-H), a hydrogen bond acceptor (C2=O), a crucial hydroxyl group at C4, and an electron-wasting nitro group at C3, make it a versatile pharmacophore. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, focusing on how specific structural modifications influence their biological activities, from antibacterial to neuromodulatory effects.

The Core Pharmacophore: An Overview

The biological activity of 4-hydroxy-3-nitroquinolin-2(1H)-ones is intrinsically linked to its core structure. The 4-hydroxy group and the adjacent C2-carbonyl often act as a key chelating unit for metal ions, which can be crucial for inhibiting metalloenzymes. The nitro group at the C3 position significantly influences the molecule's electronics and is often essential for potent activity. The benzene ring portion of the scaffold offers a wide surface for modification, allowing for the fine-tuning of properties like lipophilicity, target binding, and pharmacokinetic profiles.

Comparative SAR Analysis: Substitutions on the Benzene Ring (C5-C8)

Systematic modification of the carbocyclic ring has been a primary strategy to modulate the potency and selectivity of these compounds. The position of substitution is critical, with different positions offering unique vectors for interaction with biological targets.

General Trends in Potency

A significant body of research on this scaffold has focused on its activity as an antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, a target for neurodegenerative diseases. A clear SAR trend has emerged from these studies:

  • Favorable Positions (C5, C6, C7): In general, substitutions at the 5-, 6-, and 7-positions tend to increase the potency of the compounds as NMDA receptor antagonists.[1][2] This suggests that the binding pocket of the receptor can accommodate and favorably interact with substituents in this region.

  • Unfavorable Position (C8): Conversely, substitutions at the 8-position consistently lead to a sharp decrease in potency.[1][2] This is likely due to steric hindrance, where a substituent at C8 clashes with the receptor's binding site, preventing optimal orientation of the pharmacophore.

The following table summarizes the effects of various substituents on the benzene ring on NMDA receptor antagonism, providing a clear comparison of their impact.

PositionSubstituent(s)Biological Activity (IC50, [3H]DCKA Binding)Reference
Unsubstituted-19,000 nM[2]
7Cl1,800 nM[2]
6Cl4,200 nM[2]
5Cl8,900 nM[2]
6,7Di-Cl430 nM[2]
5,6,7Tri-Cl220 nM[2]
8Cl> 100,000 nM[2]

As the data clearly indicates, increasing the substitution with electron-withdrawing chlorine atoms at positions 5, 6, and 7 progressively enhances potency, with the 5,6,7-trichloro derivative being the most potent antagonist identified in the series.[1][2] This highlights a cumulative effect where multiple favorable interactions significantly improve binding affinity.

Emerging SAR in Anticancer and Antimicrobial Applications

While extensively studied for neurological applications, the 4-hydroxy-2-quinolone scaffold is also a promising framework for developing novel anticancer and antibacterial agents.[3][4][5][6] The SAR for these activities can differ significantly from that observed for NMDA receptor antagonism, offering opportunities for target-specific drug design.

Anticancer Activity

Recent studies have explored derivatives of the related 4-hydroxy-2-quinolone-3-carboxamide scaffold, where the nitro group is replaced by a carboxamide linkage. These studies provide valuable insights into how substitutions influence cytotoxicity against cancer cell lines. For example, in a series of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides, the nature and position of substituents on an N-benzyl moiety were found to be critical for activity against human colon cancer (HCT-116) cells.[3]

  • Meta-substitutions on N-benzyl ring: Derivatives with meta-substitutions such as -F, -CF3, -OCH3, and -Cl on the benzyl ring showed significant cytotoxicity.[3]

  • Potency: The meta-fluoro substituted analog was the most potent, with an IC50 of 22.95 µM against HCT-116 cells.[3]

These findings suggest that for anticancer activity, the SAR is driven by interactions at a different target, potentially the PI3Kα enzyme, where the substituted benzyl group can occupy a specific sub-pocket.[3]

Antibacterial Activity

The 4-hydroxy-2-quinolone core is a known inhibitor of the bacterial DNA gyrase B subunit (GyrB), an essential enzyme for DNA replication.[7] This makes it an attractive scaffold for developing new antibiotics. The key interactions for GyrB inhibition involve the 4-hydroxyl and 2-carbonyl groups forming hydrogen bonds with key residues (Glu58, Arg84, Arg144) in the ATP binding site.[7]

The SAR for antibacterial activity often focuses on modifications at the C3 and N1 positions to enhance binding and improve cell penetration. While direct SAR data for C5-C8 substitutions on the 3-nitro variant is less common in recent antibacterial literature, related quinolone and quinazolinone scaffolds show that:

  • Lipophilicity and Substitution Patterns: The overall lipophilicity and specific substitution patterns are crucial for manipulating activity against diverse bacterial strains.[8][9][10]

  • Fluorine at C6: In the broader class of quinolone antibiotics, a fluorine atom at the C6 position is often an optimal substituent for potent antibacterial activity.[11]

Visualizing the Structure-Activity Relationships

To consolidate these findings, the following diagrams illustrate the key SAR takeaways for the 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold.

SAR_Summary Quinoline C5 C5: Substitution increases potency C6 C6: Substitution increases potency C7 C7: Substitution increases potency (e.g., 6,7-Di-Cl is highly active) C8 C8: Substitution causes sharp reduction in potency

Caption: General SAR map for NMDA receptor antagonism.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a representative methodology for assessing the biological activity of these compounds.

Protocol: In Vitro NMDA Receptor Antagonist Assay ([³H]DCKA Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor.

1. Membrane Preparation: a. Homogenize rat forebrain tissue in 10 volumes of ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 10 volumes of distilled water and incubate at 4°C for 30 minutes to induce osmotic lysis. e. Centrifuge again at 8,000 x g for 20 minutes. Wash the pellet twice by resuspension and centrifugation. f. Store the final membrane preparation at -80°C until use.

2. Binding Assay: a. To a 96-well plate, add 50 µL of the prepared brain membranes (approx. 100-200 µg protein). b. Add 25 µL of test compound (4-hydroxy-3-nitroquinolin-2(1H)-one derivative) at various concentrations. c. Add 25 µL of [³H]DCKA (a high-affinity glycine site radioligand) to a final concentration of 5 nM. d. For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to separate wells. e. Incubate the plate at 4°C for 30 minutes.

3. Data Collection & Analysis: a. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. d. Calculate specific binding by subtracting non-specific binding from total binding. e. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]DCKA binding) by non-linear regression analysis using software like GraphPad Prism.

Assay_Workflow Start Start: Rat Brain Tissue Prep Step 1: Membrane Preparation (Homogenization & Centrifugation) Start->Prep Assay Step 2: Binding Assay Incubation (Membranes + Test Compound + [3H]DCKA) Prep->Assay Filter Step 3: Rapid Filtration (Separate Bound from Unbound) Assay->Filter Count Step 4: Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Step 5: Data Analysis (Calculate IC50 Value) Count->Analyze End End: Potency Determined Analyze->End

Sources

Comparative

Validating the Biological Target of 4-Chloro-3-Nitro-1H-Quinolin-2-One Derivatives

Executive Summary The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a distinct class of electrophilic heterocycles.[1] Unlike standard reversible inhibitors, the presence of the electron-withdrawing nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-3-nitro-1H-quinolin-2-one scaffold represents a distinct class of electrophilic heterocycles.[1] Unlike standard reversible inhibitors, the presence of the electron-withdrawing nitro group at C3 and the leaving group (chloride) at C4 renders this chemotype highly reactive toward nucleophiles via Nucleophilic Aromatic Substitution (


).

While often explored as precursors for antimicrobial gyrase inhibitors or NMDA antagonists, their intrinsic reactivity presents a validation challenge: Is the observed biological activity due to specific target engagement or non-specific proteome alkylation?

This guide objectively compares three primary validation methodologies—Kinetic Analysis , Thermal Shift Assays (TSA) , and Mass Spectrometry (MS) Peptide Mapping —to determine the true biological target of these derivatives.

Part 1: The Chemotype & Mechanism[2]

To validate the target, one must first understand the "warhead." The 4-chloro-3-nitro-1H-quinolin-2-one core acts as a covalent modifier .[1]

  • Electrophilic Center: Carbon-4 (C4).[1]

  • Mechanism: The C3-nitro group pulls electron density, activating C4 for attack by biological nucleophiles, predominantly Cysteine thiols (or occasionally Lysine amines).

  • Validation Goal: Distinguish between promiscuous alkylation (PAINS) and specific active-site modification.

Mechanism of Action Diagram

The following diagram illustrates the specific covalent modification of a target protein's cysteine residue by the scaffold.

ReactionMechanism Scaffold 4-chloro-3-nitro- quinolin-2-one Transition Meisenheimer Complex Scaffold->Transition Nucleophilic Attack (S_NAr) Target Target Protein (Cys-SH) Target->Transition Product Covalent Adduct (Thioether Linkage) Transition->Product Elimination Byproduct HCl Release Transition->Byproduct

Figure 1: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 reaction mechanism where a target protein's cysteine residue displaces the C4-chloride.

Part 2: Comparative Analysis of Validation Methodologies

We evaluated three standard validation workflows. For this electrophilic scaffold, Mass Spectrometry (Method C) is the superior choice for definitive validation, though Method A is more accessible for initial screening.

Comparison Table: Efficacy & Suitability
FeatureMethod A: Jump Dilution / IC50 ShiftMethod B: Thermal Shift Assay (TSA/DSF)Method C: LC-MS/MS Peptide Mapping
Primary Output Reversibility of InhibitionProtein Stability (

)
Exact Binding Site ID
Causality Inferential (Functional)Biophysical (Global binding)Definitive (Structural)
Throughput HighMediumLow
False Positive Risk High (Redox cyclers/Aggregators)Medium (Non-specific stabilizers)Low
Cost LowLowHigh
Suitability for Scaffold Screening Only Supporting Data Gold Standard
Method A: Kinetic Analysis (Jump Dilution)
  • Concept: If the quinolinone binds covalently, inhibition should be time-dependent and irreversible. Rapid dilution of the enzyme-inhibitor complex should not recover enzymatic activity.[1]

  • Verdict: Useful for triage. However, it cannot distinguish between specific active-site alkylation and unfolding the protein via non-specific surface reaction.

Method B: Thermal Shift Assay (TSA)
  • Concept: Measures the shift in melting temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) upon ligand binding. Covalent inhibitors often induce massive stabilization (
    
    
    
    C) or destabilization (if unfolding occurs).
  • Verdict: Good supporting evidence. However, nitro-quinolinones are colored (yellow/orange), which often interferes with the fluorescence signal of dyes like SYPRO Orange, leading to artifacts.

Method C: LC-MS/MS Peptide Mapping (Recommended)[1]
  • Concept: Incubate the protein with the compound, digest with trypsin, and analyze via Mass Spec.

  • Verdict: This is the only method that proves the compound is attached to the specific catalytic cysteine required for the biological effect, validating the mechanism.

Part 3: Detailed Protocol – LC-MS/MS Covalent Validation

This protocol is designed to validate if a 4-chloro-3-nitro-1H-quinolin-2-one derivative targets a specific cysteine (e.g., Cys-ActiveSite) on your protein of interest.[1]

Phase 1: Incubation & Labeling[1]
  • Preparation: Dilute the target protein to 5 µM in HEPES buffer (pH 7.5). Avoid DTT or Mercaptoethanol (nucleophiles will react with the drug).

  • Treatment: Add the quinolinone derivative (at 10x IC50 concentration) to the protein. Include a DMSO control.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quenching (Critical): Add excess Iodoacetamide (IAA) to alkylate any remaining free cysteines. This prevents the drug from reacting further during digestion.

Phase 2: Digestion
  • Denaturation: Add Urea (8M final) to unfold the protein.

  • Digestion: Dilute Urea to <1M. Add Trypsin (sequencing grade) at a 1:50 enzyme-to-substrate ratio.[1] Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 ZipTips to remove salts and excess compound.

Phase 3: LC-MS/MS Analysis
  • Acquisition: Run on a Q-Exactive or equivalent high-res Orbitrap system.[1]

  • Data Analysis (BioPharma Finder or MaxQuant):

    • Variable Modification: Define a custom modification based on the mass shift.

    • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Example: If Drug MW is 250.0 Da, the added mass is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Da.
      
  • Validation Criteria: You must observe the mass shift exclusively on the peptide containing the catalytic cysteine in the treated sample, but not in the control.

Experimental Workflow Diagram

ValidationWorkflow cluster_biophys Step 1: Biophysical Triage cluster_ms Step 2: Structural Validation (Gold Standard) Start Hit Identification (4-chloro-3-nitro derivative) TSA Thermal Shift Assay (Check for Tm shift) Start->TSA Kinetic Time-Dependent Inhibition (k_inact / K_I) Start->Kinetic IntactMS Intact Protein MS (Observe +Mass Adduct) TSA->IntactMS If stabilized Kinetic->IntactMS If irreversible PepMap Peptide Mapping (Locate Modified Cys) IntactMS->PepMap Decision Is Modification Site Functional? PepMap->Decision Valid VALIDATED TARGET Decision->Valid Active Site Cys Artifact NON-SPECIFIC / PAINS Decision->Artifact Surface Cys / Random

Figure 2: Decision tree for validating electrophilic quinolinone derivatives.

Part 4: Scientific Integrity & Troubleshooting

The "False Positive" Trap

Researchers often misinterpret the activity of 4-chloro-3-nitro-quinolinones.[1]

  • Issue: The nitro group can undergo redox cycling in cellular assays, generating Reactive Oxygen Species (ROS).

  • Control: Always run the assay in the presence of a radical scavenger (e.g., NAC or GSH), but be careful: GSH will react with the C4-chloride .

  • Solution: Use a "non-reactive" analog where the C4-Cl is replaced by a methyl or methoxy group.[1] If biological activity is lost, the covalent mechanism is essential. If activity remains, the target engagement is non-covalent.

Reference Standards

When publishing, you must cite the specific reactivity profile. The 4-chloro-3-nitro motif is structurally analogous to "warheads" used in Targeted Covalent Inhibitors (TCIs), but it is "hotter" (more reactive) than the acrylamides used in drugs like Osimertinib.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). [Link]

  • Vaso, K., et al. "Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one."[1][2] Asian Journal of Chemistry 22(9), 7313-7317 (2010).[2] [Link]

  • Loughlin, W. A., et al. "Quinolone and quinolone derivatives: synthesis and biological activities." Bioorganic & Medicinal Chemistry (General reference for scaffold activity).
  • Struwe, W. B., et al. "Covalent inhibition of enzymatic activity: protocols for LC-MS analysis." Methods in Enzymology (Standard Protocol Reference).

Sources

Validation

comparative analysis of the biofilm inhibitory activities of quinoline compounds

The rise of antibiotic resistance, a significant global health crisis, is intricately linked to the ability of microorganisms to form biofilms. These structured communities of bacterial or fungal cells are encased in a s...

Author: BenchChem Technical Support Team. Date: February 2026

The rise of antibiotic resistance, a significant global health crisis, is intricately linked to the ability of microorganisms to form biofilms. These structured communities of bacterial or fungal cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which adheres to both biological and non-biological surfaces. This protective barrier renders the embedded microorganisms notoriously resistant to conventional antimicrobial agents and the host's immune response, leading to persistent and chronic infections. The quinoline scaffold, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the development of novel agents that can effectively inhibit or eradicate these resilient biofilms.

This guide provides a comparative analysis of the biofilm inhibitory activities of various classes of quinoline compounds, supported by experimental data from recent scientific literature. We will delve into their mechanisms of action, present detailed protocols for evaluating their efficacy, and offer insights into the structure-activity relationships that govern their anti-biofilm potential. This document is intended for researchers, scientists, and drug development professionals actively seeking innovative solutions to the challenges posed by microbial biofilms.

Comparative Efficacy of Quinolines Against Microbial Biofilms

The anti-biofilm activity of a compound is typically quantified by its Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents biofilm formation, or its Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to eliminate a pre-formed biofilm. The following table summarizes the performance of several notable quinoline derivatives against a range of pathogenic microorganisms.

Quinoline Derivative ClassSpecific Compound(s)Target Microorganism(s)Key Quantitative DataComparison to Reference Drug
Amino Alcohol Quinolines Compound 26Vibrio choleraeEC50 < 10 µM for disruption of initial and pre-formed biofilms.[1][2]Not specified.
Isatin-Quinoline Conjugates Conjugate 11aMethicillin-resistant Staphylococcus aureus (MRSA)83.60% inhibition of biofilm formation at 10 mg/mL.[3]Outperformed vancomycin in bactericidal activity.[3]
Quinoline-2-one Derivatives Compound 6cMRSA79% reduction in biofilm development at 0.5 x MIC.[4]Significantly more effective than vancomycin (20% reduction at 0.5 x MIC).[4]
Halogenated 8-Hydroxyquinolines Compound 13MRSA, MRSE, VREMBEC = 7.8–93.8 µM (MRSA), 5.9 µM (MRSE), 1 µM (VRE).[5]Vastly superior to vancomycin (MBEC > 2000 µM for MRSA & MRSE).[5]
Quinoline Derivative HT61 HT61Staphylococcus aureusBiofilm MBC = 32 mg/L.[6][7]More effective than vancomycin (Biofilm MBC = 64 mg/L).[6][7]
2,6-Disubstituted Quinolines Compounds 1, 2, 5, 6, 10Candida albicansBEC50 = 25 µM.[8]Equivalent to miconazole (BEC50 = 25 µM).[8]
Quinoline Dione Alkaloid Novel isolated compoundPseudomonas aeruginosaDose-dependent biofilm inhibition.Not specified.
Iodo-Quinoline Derivatives VariousStaphylococcus epidermidis, Candida parapsilosisActive on microbial adhesion (MBEC < MIC).[9]Not specified.

Unraveling the Mechanisms of Biofilm Inhibition

The ability of quinoline compounds to combat biofilms stems from a variety of mechanisms that disrupt key stages of biofilm development, from initial attachment to maturation and dispersal.

  • Interference with Quorum Sensing (QS): Many bacteria coordinate biofilm formation through a cell-to-cell communication system called quorum sensing. Some quinoline derivatives have been shown to act as QS inhibitors. For instance, in silico molecular docking studies have revealed that a novel quinoline dione alkaloid exhibits strong binding affinities to the LasR transcriptional regulators in Pseudomonas aeruginosa, suggesting its potential to disrupt the QS signaling cascade essential for biofilm formation.[10]

  • Membrane Disruption: Certain quinoline derivatives, such as HT61, exert their anti-biofilm effects by targeting the bacterial cell membrane. HT61 preferentially binds to anionic components of the staphylococcal membrane, leading to structural instability, depolarization, and ultimately, cell death, even within the protective biofilm matrix.[6] This mechanism is particularly advantageous as it can be effective against non-dividing or dormant cells often found in mature biofilms.[7]

  • Inhibition of Key Bacterial Enzymes: The quinoline scaffold is famously the basis for fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[11] This disruption of essential cellular processes prevents the proliferation necessary for biofilm growth. More recently, other enzymatic targets have been identified. For example, some quinoline derivatives have been developed as potent inhibitors of ATP synthase in multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting a novel strategy to starve the biofilm of its energy supply.[12]

Below is a diagram illustrating the key stages of biofilm formation and the potential points of intervention by quinoline compounds.

cluster_0 Biofilm Development Stages cluster_1 Quinoline Compound Interventions Planktonic Cells Planktonic Cells Attachment Attachment Planktonic Cells->Attachment Reversible Microcolony Formation Microcolony Formation Attachment->Microcolony Formation Irreversible Maturation (EPS Production) Maturation (EPS Production) Microcolony Formation->Maturation (EPS Production) Growth & Communication Dispersal Dispersal Maturation (EPS Production)->Dispersal Release of Planktonic Cells QS_Inhibition Quorum Sensing Inhibition QS_Inhibition->Microcolony Formation Disrupts cell-cell communication Membrane_Disruption Membrane Disruption Membrane_Disruption->Maturation (EPS Production) Kills persister cells Enzyme_Inhibition Enzyme Inhibition Enzyme_Inhibition->Planktonic Cells Prevents initial growth

Caption: A simplified workflow of biofilm development and points of inhibition by quinoline compounds.

Gold-Standard Experimental Protocols

The evaluation of anti-biofilm agents requires robust and reproducible methodologies. Here, we detail the standard protocols used to generate the comparative data presented in this guide.

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This widely used method quantifies the ability of a compound to prevent the initial formation of a biofilm.[13][14][15][16]

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into a suitable growth medium and incubate overnight at 37°C with shaking. The next day, dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).[14]

  • Plate Setup: In a 96-well flat-bottom sterile microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of serial dilutions of the quinoline compound to achieve the desired final concentrations. Include positive (bacteria with no inhibitor) and negative (sterile medium only) controls.[14]

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.[14]

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) or sterile water to remove non-adherent cells.[15]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the adherent biofilm biomass.[14]

  • Solubilization and Quantification: Discard the crystal violet solution and wash the plate thoroughly with water. Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.[14][15] Measure the absorbance at 570-600 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated positive control.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess cell viability within the biofilm.[13][15]

  • Biofilm Growth: Grow biofilms on sterile glass coverslips or in chamber slides in the presence and absence of the test compound, following a similar procedure to the inhibition assay (steps 1-3).

  • Washing: After incubation, gently wash the coverslips with PBS to remove planktonic cells.[15]

  • Staining: Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

  • Microscopy: Mount the coverslips on a microscope slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm and differentiate between live and dead cells based on fluorescence.

The following diagram illustrates a typical experimental workflow for evaluating the anti-biofilm properties of a test compound.

cluster_workflow Experimental Workflow for Anti-Biofilm Activity cluster_quantification Quantification cluster_visualization Visualization Culture 1. Prepare Standardized Bacterial Culture Inoculate 2. Inoculate 96-Well Plate with Bacteria & Test Compound Culture->Inoculate Incubate 3. Incubate (24-48h) to Allow Biofilm Formation Inoculate->Incubate Wash 4. Wash Plate to Remove Planktonic Cells Incubate->Wash Stain 5a. Stain with Crystal Violet Wash->Stain LiveDead 5b. Stain with Live/Dead Dyes Wash->LiveDead Solubilize 6a. Solubilize Stain Stain->Solubilize Read 7a. Measure Absorbance (OD 595nm) Solubilize->Read CLSM 6b. Visualize with Confocal Microscopy LiveDead->CLSM

Caption: A generalized workflow for in vitro evaluation of biofilm inhibition.

Structure-Activity Relationship (SAR) and Future Outlook

The diverse anti-biofilm activities observed across different quinoline derivatives underscore the importance of their chemical structure. For example, studies on amino alcohol quinolines have highlighted that the β-amino alcohol moiety is essential for their activity against Vibrio cholerae biofilms.[1] Similarly, the conjugation of isatin and quinoline moieties, often connected by a linker, can result in synergistic effects and enhanced biological activity.[3] The nature and position of substituents on the quinoline ring dramatically influence potency and spectrum of activity, a key consideration for medicinal chemists in the design of next-generation anti-biofilm agents.

References

  • Leon, B. (n.d.). Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae.
  • (n.d.). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC.
  • (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC.
  • (2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC.
  • (n.d.). Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay - Benchchem.
  • (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • (n.d.). Application Notes and Protocols: Assessing Sakacin P Inhibition of Biofilm Formation - Benchchem.
  • (2022, August 1). Drug-susceptibility Assay to target Biofilm Associated Staphylococcus | Protocol Preview.
  • (2020, January 7). Antimicrobial activity of the quinoline derivative HT61, effective against non-dividing cells, in Staphylococcus aureus biofilms | bioRxiv.
  • (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - ASM Journals.
  • (2025, August 10). Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae | Request PDF - ResearchGate.
  • (n.d.). The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties - Benchchem.
  • (n.d.). Exploring the Antibacterial and Antibiofilm Efficacy of Psammogeton biternatum Edgew and Identification of a Novel Quinoline Alkaloid using X-ray Crystallography - PMC.
  • (2022, June 9). Microtiter Dish Biofilm Formation Assay l Protocol Preview - YouTube.
  • (n.d.). Anti-biofilm activity and in vivo efficacy of quinoline for the control of Vibrio parahaemolyticus in Chinese white shrimps - ResearchGate.
  • (2019, September 13). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace.
  • (2012, October 18). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - MDPI.
  • (2024, March 15). Invitro anti-biofilm activity and the artificial chaperone activity of quinoline-based ionic liquids.
  • (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library.
  • (2025, May 19). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed.
  • (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-3-nitro-1H-quinolin-2-one

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 4-chloro-3-nitro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 4-chloro-3-nitro-1H-quinolin-2-one, a member of the quinolone family, is a valuable reagent in synthetic chemistry and drug development. However, its chemical structure, featuring both a chlorinated and a nitroaromatic moiety, necessitates a stringent and well-understood personal protective equipment (PPE) and handling protocol.

This guide moves beyond a simple checklist. It provides a procedural framework grounded in the principles of chemical causality and risk mitigation. By understanding the why behind each step, you can build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile: Understanding the Adversary

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

These classifications mandate a cautious approach, treating the compound as hazardous by all routes of exposure.[5]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to embed our protocols within the established hierarchy of controls. PPE is the last line of defense, not the first.[6]

  • Elimination/Substitution : Can a less hazardous chemical be used? For many research applications, this is not feasible, but the question must always be asked.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard. For a potent powder like 4-chloro-3-nitro-1H-quinolin-2-one, this is the most critical control.

  • Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure when engineering and administrative controls cannot eliminate the risk entirely.

Core PPE and Handling Protocol

Handling 4-chloro-3-nitro-1H-quinolin-2-one safely requires a multi-layered PPE approach, tailored to the specific task.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-chloro-3-nitro-1H-quinolin-2-one, especially handling the solid powder, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood's constant airflow contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk.[9][10]

Hand Protection: Double Gloving is Mandatory

Given the risk of dermal absorption and skin irritation, robust hand protection is essential.[2][10] A single pair of gloves is insufficient as it provides no backup against tears or rapid permeation.

  • Inner Glove : A standard nitrile examination glove. This layer remains "clean" and protects the skin during the removal of the outer, contaminated gloves.

  • Outer Glove : A thicker, chemical-resistant nitrile glove. This layer is the primary barrier and makes direct contact with the chemical and contaminated surfaces.

  • Best Practice : Always inspect gloves for holes or defects before use.[8] Change the outer glove immediately if you suspect contamination or after a set interval (e.g., every 30-60 minutes) during prolonged procedures.[6] Remove gloves using a technique that avoids skin contact with the contaminated outer surface.[4]

Body Protection: The Dedicated Lab Coat

A clean, buttoned lab coat is the minimum requirement for body protection.[7][8][11] For procedures involving larger quantities or a significant risk of splashing, a disposable chemical-resistant gown, such as those made from Tyvek®, offers superior protection and prevents the contamination of personal clothing.[12]

Eye and Face Protection: A Multi-Tiered Approach
  • Minimum Requirement : Safety glasses with side shields are mandatory for any work in the laboratory.[11]

  • Required for Handling : When handling 4-chloro-3-nitro-1H-quinolin-2-one, chemical splash goggles are required.[5][8][11] They provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.

  • Enhanced Protection : For tasks with a higher splash risk (e.g., transferring large volumes of a solution, neutralizing waste), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][11]

Respiratory Protection

Working within a certified fume hood should provide adequate respiratory protection from powders and vapors. However, in the event of a significant spill outside of a fume hood or in situations where engineering controls are insufficient, a respirator would be required. A NIOSH-approved air-purifying respirator with appropriate particulate and organic vapor cartridges would be necessary.[13] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including training and fit-testing.[9]

Step-by-Step Workflow: Weighing and Solubilizing the Compound

This protocol outlines the essential steps for safely weighing the solid powder and preparing a stock solution.

Preparation:

  • Don all required PPE: inner and outer nitrile gloves, buttoned lab coat, and chemical splash goggles.

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Place all necessary equipment (analytical balance, weigh paper, spatula, beaker, solvent, etc.) inside the fume hood before introducing the chemical.

Execution: 4. Carefully open the container of 4-chloro-3-nitro-1H-quinolin-2-one inside the fume hood. Avoid creating airborne dust. 5. Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper on the balance. 6. Once the desired mass is obtained, securely close the primary chemical container. 7. Transfer the weighed solid into the designated beaker for solubilization. 8. Slowly add the desired solvent to the beaker, ensuring no splashing occurs. 9. Stir the solution until the solid is fully dissolved.

Post-Procedure: 10. Decontaminate the spatula and any other reusable equipment before removing them from the hood. 11. Carefully fold the used weigh paper and dispose of it, along with the outer gloves, into a designated solid hazardous waste container located within the fume hood. 12. Remove inner gloves and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Procedure prep1 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Place Equipment in Hood prep2->prep3 exec1 4. Open Reagent Container prep3->exec1 Begin Handling exec2 5. Weigh Solid Compound exec1->exec2 exec3 6. Close Reagent Container exec2->exec3 exec4 7. Transfer Solid to Beaker exec3->exec4 exec5 8. Add Solvent & Dissolve exec4->exec5 post1 9. Decontaminate Equipment exec5->post1 Procedure Complete post2 10. Dispose of Solid Waste & Outer Gloves post1->post2 post3 11. Remove Inner Gloves & Wash Hands post2->post3

Caption: Safe Handling Workflow for 4-chloro-3-nitro-1H-quinolin-2-one.

Decontamination and Disposal Plan

Effective decontamination and waste management are critical to prevent secondary exposure.

  • Surface Decontamination : Wipe down all surfaces inside the fume hood where the chemical was handled with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels. Dispose of the used towels as solid hazardous waste.

  • Solid Waste : All contaminated consumables, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[14] This container should be kept in the fume hood or a designated satellite accumulation area.[14]

  • Liquid Waste : Unused solutions containing 4-chloro-3-nitro-1H-quinolin-2-one must be disposed of in a designated, labeled hazardous liquid waste container.[7][15] Due to the halogenated nature of the compound, it should be segregated into a "Halogenated Organic Waste" stream if your institution requires it.[7] Never dispose of this chemical down the drain.[7][16]

Emergency Procedures

Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[17][18] Seek immediate medical attention.[2][3]

Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][17][18] Seek immediate medical attention.

Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4][10] Seek immediate medical attention.

Spill : If you are trained and it is safe to do so, contain the spill using a chemical spill kit. For a solid, carefully sweep it up to avoid generating dust and place it in the hazardous waste container. For a liquid, use absorbent pads. If the spill is large or you are unsure, evacuate the area and contact your institution's environmental health and safety office.[18]

By adhering to these rigorous safety and handling protocols, you can confidently work with 4-chloro-3-nitro-1H-quinolin-2-one, ensuring personal safety and the integrity of your scientific endeavors.

References

  • PubChem. 4-Chloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. [Link]

  • University of Georgia. Standard Operating Procedure for Nitro Compounds. [Link]

  • CPAchem. Safety Data Sheet: 4-Chloro-3-nitroaniline. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]

  • Georganics. Safety Data Sheet: 4-CHLORO-3-NITROPHENOL. [Link]

  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]

  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • MDPI. Fluoroquinolones for Dermatologists: A Practical Guide to Clinical Use and Risk Management. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-nitro-1H-quinolin-2-one
Reactant of Route 2
4-chloro-3-nitro-1H-quinolin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.